Rezatapopt
Description
This compound is an orally bioavailable, small molecule reactivator of the p53 Y220C mutant, with potential antineoplastic activity. Upon oral administration, this compound selectively targets and binds to the crevice created by the p53 Y220C mutation, which normalizes and restores wild-type p53 protein structure and activity. This blocks tumor cell cycle progression and induces apoptosis in tumor cells expressing the p53 Y220C mutant. The p53 gene, a tumor suppressor gene, is mutated in many tumor types. The p53 protein plays a key role in the regulation of apoptosis and cellular proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
2636846-41-6 |
|---|---|
Molecular Formula |
C28H31F4N5O2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1 |
InChI Key |
NKRKBSQLUPEVCZ-JTHBVZDNSA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Rezatapopt's Mechanism of Action on p53 Y220C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in p53 is a key oncogenic driver, creating a structurally unstable protein with compromised DNA binding and tumor-suppressive functions. Rezatapopt (formerly PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.
The p53 Y220C Mutation: A Druggable Target
The Y220C mutation in the DNA-binding domain of p53 results in the substitution of a tyrosine residue with a cysteine. This substitution creates a unique, druggable crevice on the protein surface, leading to thermal instability and a loss of proper folding.[1][2][3] The consequence is a dysfunctional p53 protein incapable of its normal tumor suppressor activities, such as cell cycle arrest and apoptosis induction, thereby promoting tumor progression.[4] this compound was specifically designed to bind with high affinity to this mutation-induced pocket.[5]
Molecular Mechanism of Action: Restoring Wild-Type Function
This compound's primary mechanism of action is the direct binding to the p53 Y220C mutant protein, inducing a conformational change that restores its wild-type structure and function. This reactivation of the p53 protein re-establishes its ability to bind to DNA and regulate the transcription of target genes involved in tumor suppression.
Binding and Stabilization
This compound binds non-covalently to the hydrophobic pocket created by the Y220C mutation. This binding stabilizes the protein, correcting its folding and restoring the wild-type conformation. This structural restoration is a critical first step in rescuing the tumor suppressor function of the p53 Y220C mutant.
Reactivation of Downstream Signaling
Upon conformational correction, the reactivated p53 protein translocates to the nucleus and binds to the response elements of its target genes. This leads to the upregulation of key downstream effectors such as p21 (CDKN1A), MDM2, BAX, and PUMA, and the repression of cell cycle genes. The induction of these genes triggers cell cycle arrest, primarily at the G1 phase, and apoptosis in cancer cells harboring the p53 Y220C mutation.
References
Structural Basis for Rezatapopt-Mediated p53 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutational inactivation is a hallmark of a vast number of human cancers. The Y220C mutation in the p53 DNA-binding domain, occurring in approximately 1% of all solid tumors, creates a surface crevice that destabilizes the protein, leading to its partial unfolding and loss of tumor-suppressive function. Rezatapopt (formerly PC14586) is a first-in-class, orally available small molecule designed to specifically target and reactivate the p53-Y220C mutant. This technical guide provides an in-depth overview of the structural basis for this compound's mechanism of action, detailing its binding interaction with the mutant p53 protein, the resulting conformational stabilization, and the downstream restoration of wild-type p53 signaling. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated molecular pathways.
The Y220C Mutation: A Targetable Defect in p53
The p53 protein, a transcription factor, plays a pivotal role in maintaining genomic integrity.[1] The majority of cancer-associated TP53 gene mutations are missense mutations within the DNA-binding domain, leading to a loss of function.[1] The Y220C mutation results in the substitution of a tyrosine residue with a cysteine at position 220, creating a distinct, druggable pocket on the protein surface.[1] This structural perturbation leads to the thermal instability of the p53 protein at physiological temperatures, causing it to misfold and lose its ability to bind to its target DNA sequences effectively.[1]
This compound: A Molecular Chaperone for Mutant p53
This compound was identified through structure-based drug design to specifically fit into the Y220C-induced crevice.[1] By occupying this pocket, this compound acts as a molecular scaffold, stabilizing the folded conformation of the p53 DNA-binding domain. This stabilization restores the wild-type protein architecture, enabling it to once again bind to DNA and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis.
Binding and Stabilization
This compound binds with high affinity to the p53-Y220C mutant protein. This interaction is characterized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, which collectively contribute to the thermodynamic stabilization of the protein-ligand complex. The introduction of a fluorine atom to the piperidine ring of this compound enhances this interaction, leading to increased hydrogen bonding with Thr150 and improved conformational rigidity.
Quantitative Analysis of this compound's Potency and Efficacy
The potency and efficacy of this compound have been quantified through a series of biochemical and cell-based assays.
| Parameter | Description | Value | Reference |
| SC150 (TR-FRET) | Concentration of this compound required to increase the DNA binding of p53-Y220C by 1.5-fold. | 9 nM | |
| Kd (SPR) | Dissociation constant, a measure of binding affinity to p53-Y220C. | Low nanomolar | |
| ΔTm (Thermal Shift) | Increase in the melting temperature of the p53-Y220C protein upon this compound binding. | Stabilizes to near wild-type p53 levels (from ~34°C to ~42°C) | |
| IC50 (NUGC-3 cells) | Concentration of this compound that inhibits the growth of NUGC-3 gastric cancer cells (p53-Y220C) by 50%. | 504 nM | |
| Tumor Growth Inhibition | In vivo efficacy in a NUGC-3 xenograft mouse model (50 mg/kg, oral, daily). | 71% | |
| Tumor Regression | In vivo efficacy in a NUGC-3 xenograft mouse model (100 mg/kg, oral, daily). | 80% regression |
Signaling Pathway Restoration
The stabilization of p53-Y220C by this compound leads to the reactivation of the p53 signaling pathway. This results in the transcriptional activation of canonical p53 target genes, such as CDKN1A (encoding p21) and MDM2. The induction of p21 leads to cell cycle arrest, primarily at the G1 phase, while the upregulation of MDM2, an E3 ubiquitin ligase, forms a negative feedback loop to regulate p53 levels. Ultimately, the restoration of p53 function by this compound triggers apoptosis in cancer cells harboring the Y220C mutation.
References
Rezatapopt: An In-depth Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to selectively reactivate the mutant p53 protein harboring the Y220C substitution.[1][2] This mutation, found in a variety of solid tumors, creates a druggable surface pocket that leads to the protein's thermal instability and loss of tumor suppressor function.[3][4] this compound binds to this pocket, stabilizing the p53-Y220C protein and restoring its wild-type conformation and DNA-binding ability.[3] This reactivation of p53's transcriptional activity triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Restoring Wild-Type p53 Function
The primary mechanism of action of this compound is the restoration of the tumor suppressor function of the p53-Y220C mutant protein. By binding to the Y220C-induced crevice, this compound stabilizes the protein in its wild-type conformation, enabling it to bind to its consensus DNA response elements and transactivate target genes. This initiates two major downstream pathways: cell cycle arrest and apoptosis.
G1 Cell Cycle Arrest Pathway
A primary consequence of this compound-mediated p53 reactivation is the induction of G1 cell cycle arrest. This is predominantly mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).
p21-Mediated Inhibition of Cyclin/CDK Complexes
Activated p53 directly binds to the promoter of the CDKN1A gene, leading to increased transcription and translation of the p21 protein. p21 then inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby halting the cell cycle in the G1 phase.
Repression of DREAM Complex Targets
In addition to p21 upregulation, this compound-activated p53 also leads to the repression of genes targeted by the DREAM (Dimerization Partner, RB-like, E2F, and MuvB) complex. The DREAM complex is a critical regulator of cell cycle progression, and its target genes are essential for DNA replication and mitosis. The repression of these genes further reinforces the G1 cell cycle arrest.
Apoptosis Induction Pathway
This compound also induces apoptosis, or programmed cell death, in cancer cells with the p53-Y220C mutation. This is primarily achieved through the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and BAX (Bcl-2-associated X protein).
Upregulation of Pro-Apoptotic Bcl-2 Family Proteins
Activated p53 directly transactivates the PUMA and BAX genes. PUMA protein then binds to and inhibits anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), thereby liberating BAX and another pro-apoptotic protein, BAK. Liberated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
Caspase Cascade Activation
MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | NUGC-3 (gastric cancer, TP53 Y220C) | 504 nM | |
| SC150 (p53 Y220C DNA binding) | - | 9 nM |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NUGC-3 Xenograft | 25 mg/kg, p.o., QD | 33% TGI | |
| NUGC-3 Xenograft | 50 mg/kg, p.o., QD | 71% TGI | |
| NUGC-3 Xenograft | 100 mg/kg, p.o., QD | 80% Regression |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Value | Reference |
| Cmax | 50 mg/kg, p.o. | 16600 ng/mL | |
| AUC0-last | 50 mg/kg, p.o. | 163342 ng·h/mL |
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NUGC-3) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR detection system. Use primers specific for the target genes (CDKN1A, MDM2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Immunoblotting for p53 Signaling Proteins
Protocol:
-
Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, MDM2, or other proteins of interest overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
Xenograft Mouse Model for In Vivo Efficacy
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring the TP53 Y220C mutation (e.g., NUGC-3) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight periodically. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, immunoblotting).
-
Data Analysis: Calculate tumor growth inhibition (TGI) or regression for the treatment groups compared to the control group.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring the TP53 Y220C mutation. Its ability to restore the wild-type function of p53 leads to the activation of well-defined downstream signaling pathways that effectively induce cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this novel class of targeted cancer therapeutics.
References
- 1. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PYNNACLE clinical study [pynnaclestudy.com]
Rezatapopt's Modulation of p53 Target Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezatapopt (formerly PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein harboring the Y220C mutation.[1][2][3] This specific mutation leads to a conformational change in the p53 protein, creating a surface crevice that destabilizes the protein and abrogates its DNA-binding ability, thus impairing its tumor-suppressive functions.[4] this compound binds with high affinity to this crevice, stabilizing the p53-Y220C mutant protein in its wild-type conformation and restoring its ability to regulate the transcription of target genes. This technical guide provides an in-depth analysis of the effects of this compound on p53 target gene expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Restoring Wild-Type p53 Function
The core mechanism of this compound involves the structural correction of the Y220C-mutant p53 protein. This restoration of the wild-type conformation enables the p53 protein to once again bind to specific DNA sequences known as p53 response elements, leading to the transcriptional activation or repression of a host of downstream target genes. The functional consequence of this reactivation is the induction of cell-cycle arrest, primarily at the G1 phase, and the inhibition of tumor cell proliferation.
References
Rezatapopt (PC14586): A Technical Whitepaper on the Discovery and Development of a First-in-Class p53 Y220C Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation by mutation is a hallmark of over half of all human cancers. The TP53 Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein with diminished tumor-suppressive function. Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, senescence, or apoptosis in response to cellular damage.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancer, leading to the expression of dysfunctional p53 proteins that not only lose their tumor-suppressive activities but can also gain oncogenic functions.[2]
The Y220C mutation in the p53 DNA-binding domain creates a surface crevice that destabilizes the protein's structure, leading to its rapid unfolding and degradation.[3] This structural instability abrogates its ability to bind to DNA and transactivate target genes. The restoration of wild-type function to mutant p53 has long been a coveted but challenging goal in oncology drug development.
This compound (PC14586) emerged from a structure-guided drug design program aimed at identifying small molecules that could specifically bind to the Y220C-induced pocket, stabilize the protein in its native conformation, and thereby restore its tumor-suppressive function.[4]
Discovery and Preclinical Development
Lead Identification and Optimization
The discovery of this compound began with a hit generation campaign that identified several small molecules capable of targeting the p53 Y220C mutant protein.[5] Initial hits, including the carbazole series compound PhiKan83 and the iodophenol series compound PK1596, provided a foundation for structure-based design. An indole scaffold was ultimately selected for its synthetic tractability, allowing for the systematic optimization of potency and pharmacokinetic properties.
A key assay utilized in the screening and optimization process was a time-resolved fluorescence resonance energy transfer (FRET) assay designed to measure the DNA-binding activity of the p53 Y220C mutant protein in the presence of test compounds. This assay enabled the quantification of p53 reactivation.
Mechanism of Action: Restoring Wild-Type p53 Function
This compound is designed to fit snugly into the mutation-induced pocket of the p53 Y220C protein. X-ray crystallography studies have confirmed that this compound binding stabilizes the mutant protein, shifting its conformation back towards the wild-type state. This structural correction restores the protein's ability to bind to its consensus DNA sequences and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and MDM2.
dot
Caption: Mechanism of action of this compound.
Preclinical Efficacy
The efficacy of this compound was evaluated in a panel of cancer cell lines. In cells harboring the TP53 Y220C mutation, such as the gastric cancer cell line NUGC-3 and the pancreatic carcinoma cell line T3M-4, this compound demonstrated potent and selective inhibition of cell proliferation. In contrast, minimal effects were observed in p53 wild-type or null cell lines, highlighting the targeted nature of the drug.
| Cell Line | p53 Status | This compound IC50 |
| NUGC-3 | Y220C | 504 nM |
| T3M-4 | Y220C | Data not specified |
| SJSA-1 | Wild-Type | Data not specified |
| NUGC-3-KO | p53 Knockout | Data not specified |
| Table 1: In Vitro Cell Viability Data for this compound. |
In vivo efficacy was assessed in mouse xenograft models using human tumor cells with the TP53 Y220C mutation. Oral administration of this compound led to significant tumor growth inhibition and, at higher doses, tumor regression in a dose-dependent manner. These studies confirmed the translation of in vitro activity to in vivo anti-tumor effects at well-tolerated doses.
| Xenograft Model | Treatment Dose (Oral, Daily) | Tumor Growth Inhibition (TGI) / Regression |
| NUGC-3 | 25 mg/kg | 33% TGI |
| NUGC-3 | 50 mg/kg | 71% TGI |
| NUGC-3 | 100 mg/kg | 80% Regression |
| T3M-4 | 25 mg/kg | 40% TGI |
| T3M-4 | 50 mg/kg | 47% TGI |
| T3M-4 | 100 mg/kg | 72% TGI |
| Table 2: In Vivo Efficacy of this compound in Xenograft Models. |
Clinical Development
This compound is currently being evaluated in the PYNNACLE (NCT04585750) clinical trial, a Phase 1/2 open-label, multicenter study in patients with advanced solid tumors harboring a TP53 Y220C mutation.
Phase 1 Study
The Phase 1 portion of the PYNNACLE study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound to determine the recommended Phase 2 dose (RP2D). The study enrolled patients with a variety of solid tumors carrying the TP53 Y220C mutation. This compound demonstrated a favorable safety profile, with the most common treatment-related adverse events being nausea, fatigue, and increased blood creatinine.
Phase 2 Study
The ongoing Phase 2 portion of the PYNNACLE trial is evaluating the efficacy of this compound as a monotherapy in multiple cohorts of patients with specific tumor types harboring the TP53 Y220C mutation and who are KRAS wild-type. Interim results have shown promising anti-tumor activity across a range of solid tumors.
| Tumor Type (KRAS wild-type) | Number of Patients (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| All Tumors | 97 | 33% | 6.2 months |
| Ovarian Cancer | 44 | 43% | 7.6 months |
| Breast Cancer | 11 | 18% | Not Reported |
| Endometrial Cancer | 5 | 60% | Not Reported |
| Lung Cancer | 18 | 22% | Not Reported |
| Other Tumors | 19 | 21% | Not Reported |
| Table 3: Interim Efficacy Results from the Phase 2 PYNNACLE Study (Data cutoff: August 4, 2025). |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (FRET) Assay
This assay was developed to quantitatively measure the ability of compounds to reactivate the DNA-binding function of the p53 Y220C mutant.
-
Principle: The assay measures the proximity between a His-tagged p53 Y220C DNA binding domain and a biotin-labeled consensus DNA oligonucleotide.
-
Reagents:
-
Recombinant His-tagged p53 Y220C DNA binding domain
-
Biotin-labeled consensus DNA oligonucleotide
-
Allophycocyanin (APC)-conjugated anti-His-tag antibody
-
Europium-conjugated streptavidin
-
-
Procedure:
-
The p53 protein and DNA are incubated with the test compound.
-
The APC-conjugated anti-His-tag antibody and europium-conjugated streptavidin are added.
-
If the p53 protein binds to the DNA, the His-tag and biotin are brought into close proximity, allowing for FRET to occur between the europium donor and the APC acceptor.
-
The FRET signal is measured using a suitable plate reader.
-
The substrate concentration required to increase DNA binding by 1.5-fold (SC150) is calculated.
-
dot
Caption: Workflow for the p53 DNA-binding FRET assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cancer cell lines (e.g., NUGC-3, T3M-4, SJSA-1, NUGC-3-KO) are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound for a specified period (e.g., five days).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solubilized formazan is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells harboring the TP53 Y220C mutation (e.g., NUGC-3) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, typically once daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) or regression is calculated relative to the vehicle-treated control group.
Conclusion and Future Directions
This compound (PC14586) represents a significant advancement in the field of precision oncology, offering a novel therapeutic strategy for patients with tumors harboring the TP53 Y220C mutation. The discovery and development of this first-in-class p53 reactivator have been guided by a deep understanding of the structural biology of the mutant protein and the application of rigorous preclinical and clinical evaluation.
The promising efficacy and manageable safety profile observed in the PYNNACLE trial underscore the potential of this compound to address a significant unmet medical need. Future research will likely focus on expanding the clinical application of this compound to other TP53 Y220C-mutant cancers, exploring combination therapies to enhance its anti-tumor activity, and identifying biomarkers to predict patient response. The journey of this compound from a rational drug design concept to a promising clinical candidate provides a compelling blueprint for the development of targeted therapies for other "undruggable" cancer targets.
References
Rezatapopt's Specificity for the TP53 Y220C Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in the p53 protein, while accounting for a subset of these mutations, represents a significant therapeutic target due to a unique structural feature it imparts. This mutation creates a druggable surface pocket that leads to protein destabilization and loss of function. Rezatapopt (PC14586) is a first-in-class small molecule designed to specifically bind to this Y220C-induced crevice, thereby stabilizing the p53 protein, restoring its wild-type conformation and tumor-suppressive functions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the specificity and mechanism of action of this compound in treating TP53 Y220C-mutated cancers.
The TP53 Y220C Mutation: A Unique Therapeutic Target
The Y220C mutation in the DNA-binding domain of the p53 protein results in the substitution of a large tyrosine residue with a smaller cysteine. This substitution creates a distinct, hydrophobic pocket on the protein's surface. The presence of this cavity destabilizes the protein, leading to its partial unfolding and subsequent inactivation.[1] This loss of function abrogates the cell's primary defense against oncogenic transformation. The unique and well-defined nature of this mutation-induced pocket makes it an attractive target for small-molecule therapeutics aimed at restoring wild-type p53 function.
Mechanism of Action: this compound's Selective Re-folding of Mutant p53
This compound is an orally available small molecule that has been specifically designed to fit into the surface crevice created by the Y220C mutation.[2] By binding to this pocket, this compound acts as a molecular "chaperone," stabilizing the mutant p53 protein and promoting its refolding into a wild-type-like conformation.[3] This restored conformation enables the p53 protein to once again bind to its target DNA sequences, leading to the transcriptional activation of downstream genes involved in cell cycle arrest and apoptosis.[4]
The proposed mechanism of action for this compound is visually represented in the following signaling pathway diagram.
Quantitative Preclinical Data
The specificity and potency of this compound have been extensively characterized in a battery of preclinical assays. The following tables summarize key quantitative data from these studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Value | Cell Line(s) / Protein | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 9 nM | Recombinant p53 Y220C | [5] |
| DNA Binding Enhancement (SC150) | Time-Resolved FRET (TR-FRET) | 9 nM | Recombinant p53 Y220C | |
| Cellular Potency (IC50) | 5-Day MTT Assay | 504 nM | NUGC-3 (gastric cancer, TP53 Y220C) | |
| Cellular Potency (IC50) | 5-Day MTT Assay | 0.23 - 1.8 µM | Various TP53 Y220C mutant cell lines | |
| Selectivity vs. Wild-Type | 5-Day MTT Assay | >20 µM | SJSA-1 (osteosarcoma, wild-type TP53) | |
| Selectivity vs. p53 Null | 5-Day MTT Assay | 15.5 µM | NUGC-3_KO (p53 knockout) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| NUGC-3 (gastric cancer, TP53 Y220C) | 25 mg/kg, oral, daily | 33% Tumor Growth Inhibition (TGI) | |
| NUGC-3 (gastric cancer, TP53 Y220C) | 50 mg/kg, oral, daily | 71% Tumor Growth Inhibition (TGI) | |
| NUGC-3 (gastric cancer, TP53 Y220C) | 100 mg/kg, oral, daily | 80% Tumor Regression |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed to quantify the ability of this compound to enhance the binding of the p53 Y220C protein to its consensus DNA sequence.
Cell Viability (MTT) Assay
The MTT assay was utilized to determine the cytotoxic effects of this compound on various cancer cell lines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Restoring the Guardian: A Technical Guide to Rezatapopt's Role in Revitalizing p53 Tumor Suppressor Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53, often termed the "guardian of the genome," is functionally inactivated by mutations in over half of all human cancers, making its restoration a paramount goal in oncology.[1] The TP53 Y220C mutation, present in approximately 1% of solid tumors, creates a structurally unstable protein with diminished tumor-suppressive capacity.[2][3] Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53-Y220C mutant protein.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
Mechanism of Action: Rescuing a Disabled Guardian
The Y220C mutation in the DNA-binding domain of p53 creates a novel, druggable hydrophobic pocket on the protein's surface. This structural change leads to thermal instability at physiological temperatures, causing the protein to misfold and lose its ability to bind to its target DNA sequences effectively.
This compound is engineered to fit with high affinity and selectivity into this mutation-induced crevice. By binding non-covalently, it acts as a molecular "chaperone" or scaffold, stabilizing the p53-Y220C protein in its wild-type (WT) conformation. This structural correction restores the protein's critical function: its ability to bind to p53 response elements in the genome and activate the transcription of downstream target genes. The reactivation of this transcriptional program re-engages the cell's natural tumor suppression machinery, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity.
Quantitative Data Presentation
This compound's efficacy has been quantified through a range of biochemical, in vitro, and in vivo studies, as well as clinical trials.
Table 1: Biochemical and In Vitro Activity of this compound (PC14586)
| Parameter | Assay | Value | Reference |
| DNA Binding Potency (SC150) | TR-FRET | 9 nM | |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Low nM range | |
| Protein Stabilization (ΔTm) | Thermal Shift Assay | Stabilizes to ~42°C (WT p53 Tm) | |
| Cellular Proliferation (IC50) | 5-Day MTT Assay | 504 nM (NUGC-3 Gastric Cancer) | |
| Cellular Proliferation (IC50) | 5-Day MTT Assay | < 1 µM in multiple p53-Y220C lines |
SC150: Substrate concentration required to increase DNA binding by 1.5-fold. Tm: Melting Temperature.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing | Result | Reference |
| NUGC-3 (Gastric Cancer) | 25 mg/kg, oral, daily | 33% Tumor Growth Inhibition (TGI) | |
| NUGC-3 (Gastric Cancer) | 50 mg/kg, oral, daily | 71% TGI | |
| NUGC-3 (Gastric Cancer) | 100 mg/kg, oral, daily | 80% Tumor Regression | |
| T3M-4 (Pancreatic Cancer) | 100 mg/kg, oral, daily | 72% TGI |
Table 3: Clinical Efficacy of this compound (PYNNACLE Study, Phase 1/2)
| Patient Cohort | Metric | Value | Reference |
| All Tumors (Phase 2) (n=97) | Overall Response Rate (ORR) | 33% | |
| Ovarian Cancer (Phase 2) (n=44) | ORR | 43% | |
| Endometrial Cancer (Phase 2) (n=5) | ORR | 60% | |
| Lung Cancer (Phase 2) (n=18) | ORR | 22% | |
| Breast Cancer (Phase 2) (n=11) | ORR | 18% | |
| All Tumors (Phase 2) (n=97) | Median Duration of Response (DOR) | 6.2 months | |
| Ovarian Cancer (Phase 1) (n=15) | ORR (efficacious dose range) | 47% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the ability of this compound to promote the binding of the p53-Y220C DNA-binding domain (DBD) to a consensus DNA sequence.
Principle: A His-tagged p53-Y220C DBD protein is incubated with a biotinylated DNA oligonucleotide containing a p53 response element. An Europium (Eu)-labeled anti-His antibody (donor) and a Streptavidin-conjugated allophycocyanin (acceptor) are added. When the p53 protein binds the DNA, the donor and acceptor fluorophores are brought into proximity, allowing for energy transfer upon excitation. This compound-induced binding enhances the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES, 200 mM KCl, pH 7.6). Dilute recombinant His-p53-Y220C DBD, biotinylated-DNA oligo, Eu-anti-His Ab, and Streptavidin-APC to desired working concentrations. Prepare a serial dilution of this compound.
-
Reaction Assembly: In a 384-well assay plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Protein-DNA Incubation: Add 10 µL of a pre-mixed solution of His-p53-Y220C DBD and biotinylated-DNA oligo to each well. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a pre-mixed solution of Eu-anti-His Ab and Streptavidin-APC. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at 620 nm (Europium) and 665 nm (APC).
-
Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the this compound concentration and determine the SC150 value using non-linear regression.
References
- 1. This compound: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Supplementary File S13 from Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. Mutant p53 as a Therapeutic Target: The Report of Its Death Was an Exaggeration - PMC [pmc.ncbi.nlm.nih.gov]
Rezatapopt's Therapeutic Potential: A Technical Deep Dive into Cell Cycle Arrest and Apoptosis Induction
For Immediate Release
PRINCETON, NJ – November 28, 2025 – PMV Pharmaceuticals, Inc. (Nasdaq: PMVP), a leader in precision oncology, today released a comprehensive technical guide detailing the mechanism of action of its lead candidate, Rezatapopt (PC14586). This document, intended for researchers, scientists, and drug development professionals, elucidates the preclinical evidence of this compound-induced cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.
This compound is a first-in-class, oral small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein in cancers carrying the specific Y220C mutation. This mutation accounts for approximately 1% of all solid tumors, representing a significant patient population with high unmet medical need. The data presented in this guide underscore the potential of this compound as a targeted therapy that addresses the underlying genetic driver of these cancers.
Mechanism of Action: Restoring p53's Guardian Role
The TP53 gene, often called the "guardian of the genome," is the most frequently mutated gene in human cancers. The Y220C mutation creates a crevice in the p53 protein, leading to its destabilization and loss of tumor-suppressive function. This compound is designed to bind to this mutation-induced pocket, stabilizing the p53 protein in its wild-type conformation and restoring its ability to regulate cell growth and division.[1][2]
Preclinical studies have demonstrated that this compound's reactivation of p53 leads to the transcriptional upregulation of key downstream target genes, including CDKN1A (encoding p21) and MDM2.[2] The p21 protein is a critical inhibitor of cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, primarily at the G1/S checkpoint. The MDM2 protein, while part of a negative feedback loop, is also a hallmark of p53 activation. Furthermore, this compound has been shown to upregulate the expression of pro-apoptotic genes such as BAX, FAS, GADD45A, and BBC3, priming the cancer cells for programmed cell death.
Quantitative Analysis of this compound's Cellular Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating this compound's efficacy in inhibiting cell proliferation and inducing cell cycle arrest.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | TP53 Mutation | This compound IC50 (µM) |
| NUGC-3 | Gastric Carcinoma | Y220C | < 1 |
| T3M-4 | Pancreatic Carcinoma | Y220C | Not specified |
| SNU-NCC-19 | Colon Carcinoma | Y220C | < 1 |
| BxPC-3 | Pancreatic Carcinoma | Y220C | < 1 |
| HCC2935 | Lung Adenocarcinoma | Y220C | < 1 |
| HuH-7 | Hepatocellular Carcinoma | Y220C | < 1 |
| MFE-296 | Endometrial Adenocarcinoma | Y220C | < 1 |
Data from 5-day MTT proliferation assays.
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression |
| NUGC-3 | Gastric Carcinoma | 25 | 33% TGI |
| 50 | 71% TGI | ||
| 100 | 80% Regression | ||
| T3M-4 | Pancreatic Carcinoma | 25 | 40% TGI |
| 50 | 47% TGI | ||
| 100 | 72% TGI |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: this compound signaling pathway in TP53 Y220C mutant cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines harboring the TP53 Y220C mutation were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 5 days.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells were cultured to 60-70% confluency and treated with this compound or vehicle control for the desired time points.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet was resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This technical guide provides a foundational understanding of the mechanism by which this compound exerts its anti-tumor effects. The restoration of p53 function, leading to cell cycle arrest and apoptosis, presents a promising therapeutic strategy for patients with TP53 Y220C-mutant cancers. Further clinical investigation in the ongoing PYNNACLE study will continue to evaluate the safety and efficacy of this compound in this patient population.
References
An In-depth Technical Guide on the Molecular Interactions Between Rezatapopt and the p53 Y220C Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Rezatapopt (PC14586), a first-in-class small molecule p53 reactivator, and the p53 Y220C mutant protein. The Y220C mutation in the TP53 gene, the ninth most common p53 mutation, creates a surface cavity that destabilizes the protein, leading to its unfolding and loss of tumor suppressor function.[1][2] this compound is designed to selectively bind to this pocket, restoring the wild-type conformation and function of the p53 protein.[3][4][5] This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of the relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds in their interaction with the p53 Y220C mutant protein. This data is crucial for understanding the potency and selectivity of these molecules.
Table 1: Biochemical Properties of p53 Y220C Reactivators
| Compound | SC150 (nM) a | Kd (nM) b | ΔTm (°C) c |
| This compound (PC14586) | 9 | Not Determined | Not Determined |
| PC14374 | Not Determined | Not Determined | Not Determined |
| PC10709 | Not Determined | Not Determined | Not Determined |
| PC09859 | 54 | Not Determined | Not Determined |
| PhiKan083 | 37,200 | ~150,000 | Not Determined |
| PK1596 | 1,600 | Not Determined | Not Determined |
-
a SC150: The substrate concentration required to increase the binding of the Y220C DNA-binding domain (DBD) to a consensus p53 response element by 1.5-fold, as measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
b Kd: The binding constant determined by Surface Plasmon Resonance (SPR).
-
c ΔTm: The change in melting temperature, indicating structural stabilization, as determined by a thermal shift assay.
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (nM) d |
| NUGC-3 (gastric cancer, TP53 Y220C) | 504 |
-
d IC50: The concentration that inhibits 50% of cell growth, as determined by a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Table 3: Clinical Efficacy of this compound (PYNNACLE Phase 2 Trial)
| Tumor Type | Overall Response Rate (ORR) |
| All Solid Tumors (n=97) | 33% |
| Ovarian Cancer (n=44) | 43% |
| Endometrial Cancer (n=5) | 60% |
| Lung Cancer (n=18) | 22% |
| Breast Cancer (n=11) | 18% |
| Other Solid Tumors (n=19) | 21% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the ability of compounds to restore the DNA-binding function of the p53 Y220C mutant.
Principle: The assay measures the binding of the recombinant His-tagged Y220C p53 DNA-binding domain (DBD) to a biotin-labeled consensus DNA sequence. The binding event brings a Europium-conjugated streptavidin (donor) and an allophycocyanin-conjugated anti-His6 tag antibody (acceptor) into close proximity, resulting in a FRET signal.
Protocol:
-
Add 1 µL of the test compound in DMSO or DMSO alone to the wells of a 384-well plate.
-
Add a solution containing recombinant His6-tag Y220C p53 DBD protein and biotin-labeled consensus DNA.
-
Incubate to allow for compound binding and potential restoration of p53 DNA-binding activity.
-
Add a detection mixture containing Europium-conjugated streptavidin and allophycocyanin-conjugated anti-His6 tag antibody.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the SC150 value, which is the compound concentration required to increase DNA binding by 1.5-fold.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between this compound and the p53 Y220C protein.
Principle: A biotinylated p53 Y220C DBD is immobilized on a sensor chip. The test compound is flowed over the surface, and any binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Protocol:
-
Immobilize biotinylated p53 Y220C DBD on a streptavidin-coated sensor chip to achieve a response of 200-400 response units.
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., 20 mmol/L HEPES-KOH pH 7.5, 150 mmol/L KCl, 1 mmol/L DTT, 0.05% Tween 20, and 5% DMSO).
-
Inject the compound solutions over the sensor surface using a single-cycle injection technique.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the ability of a compound to stabilize the p53 Y220C protein by measuring changes in its melting temperature (Tm).
Principle: The assay monitors the thermal unfolding of the p53 Y220C protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. A stabilizing compound will increase the Tm of the protein.
Protocol:
-
Add 1 µL of the test compound in DMSO or DMSO alone to the wells of a 384-well PCR plate.
-
Add 18 µL of a 5.69 µmol/L solution of recombinant His-tag Y220C p53 DBD protein in assay buffer (50 mmol/L Tris-HCl, pH 7.4; 75 mmol/L KCl; and 1 mmol/L DTT).
-
Incubate at room temperature for 10 minutes.
-
Add 1.5 µL of diluted SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
Measure the fluorescence intensity as the temperature is increased incrementally from 26°C to 50°C.
-
Plot the fluorescence intensity against temperature and fit the data to the Boltzmann equation to determine the Tm.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells (e.g., NUGC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 5 days).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the IC50 value, which is the compound concentration that inhibits cell proliferation by 50%.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Mechanism of Action of this compound
Caption: this compound binds to a pocket in the unstable p53 Y220C mutant, restoring its wild-type conformation and tumor suppressor functions.
p53 Signaling Pathway and this compound's Point of Intervention
Caption: this compound restores the function of the p53 Y220C mutant, allowing it to mediate downstream tumor suppressor effects like a wild-type p53 protein.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET assay to measure the restoration of p53 Y220C DNA binding.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for the SPR assay to determine the binding affinity and kinetics of this compound to p53 Y220C.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT assay to assess the effect of this compound on the proliferation of cancer cells harboring the p53 Y220C mutation.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 4. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
Rescuing the Guardian: A Technical Guide to Targeting the p53 Y220C Mutation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its inactivation by mutation is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention.[2] Among the oncogenic p53 mutations, the Y220C substitution is particularly noteworthy. While not directly impacting the DNA-binding interface, this mutation creates a surface-exposed hydrophobic pocket that destabilizes the protein, leading to its misfolding and aggregation.[3][4] This structural vulnerability, however, presents a unique therapeutic window for small-molecule chaperones that can stabilize the mutant protein and restore its tumor-suppressive function.[1] This guide provides an in-depth technical overview of the foundational research on p53 Y220C as a drug target, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The Structural Consequence and Therapeutic Strategy
The substitution of a large tyrosine residue with a smaller cysteine at position 220 in the p53 DNA-binding domain (DBD) results in the formation of a distinct, druggable crevice on the protein surface. This mutation significantly reduces the thermodynamic stability of the p53 protein, with studies showing a decrease in the melting temperature (Tm) by approximately 8-9°C. The primary therapeutic strategy, therefore, revolves around the development of small molecules that can bind to this mutation-induced pocket, acting as a molecular scaffold to stabilize the native conformation of the p53 protein. This stabilization rescues the wild-type function of p53, leading to the transcriptional activation of its target genes and subsequent induction of cell cycle arrest or apoptosis.
Quantitative Analysis of p53 Y220C Stabilizers
A number of small molecules have been identified and characterized for their ability to bind to and stabilize the p53 Y220C mutant. The following tables summarize the key quantitative data for some of the most well-studied compounds.
| Compound | Binding Affinity (Kd) | Method | Thermal Stabilization (ΔTm) | Method | Cellular Potency | Cell Line |
| PhiKan083 | ~150 µM | Multiple Biophysical Methods | +1.11°C ± 0.06°C (at 250 µM) | DSF | IC50: ~192-722 nM | Lymphoma and Sarcoma cell lines |
| PC14586 (Rezatapopt) | ~2.5 nmol/L | Not Specified | Not Specified | Not Specified | Induces G1 cell-cycle arrest | NUGC-3, T3M-4 |
| KG1 | Not Specified | Not Specified | +1.28°C ± 0.01°C | DSF | Not Specified | Not Specified |
| KG13 | Not Specified | Not Specified | Rescues Tagg to 43°C ± 1°C (similar to WT) | CETSA | Upregulates BBC3 5.1-5.3 fold | NUGC-3, BxPC-3 |
| Aminobenzothiazole 9 | 21 µM | ITC/HSQC NMR | +1.8°C (at 250 µM) | DSF | Not Specified | Not Specified |
| Aminobenzothiazole 49 | 63 µM | ITC/HSQC NMR | +1.3°C (at 250 µM) | DSF | Not Specified | Not Specified |
| Aminobenzothiazole 50 | 22 µM | ITC/HSQC NMR | +1.7°C (at 250 µM) | DSF | Not Specified | Not Specified |
| Carbazole PK9328 (1) | 2 µM | Not Specified | >3°C (at 250 µM) | Not Specified | Reduces cell viability | HUH-7, NUGC-3 |
| JC744 | 320 nM | Not Specified | Potent in vitro stabilization | Not Specified | Not Specified | Not Specified |
| G-593 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.6 nM | Not Specified |
| G-876 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.3 nM | Not Specified |
| G-771 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.4 nM | Not Specified |
| H3 | Not Specified | Not Specified | Not Specified | Not Specified | Significantly lower IC50 in Y220C cells | p53-Y220C cell lines |
| H9 | Not Specified | Not Specified | Not Specified | Not Specified | Significantly lower IC50 in Y220C cells | p53-Y220C cell lines |
DSF: Differential Scanning Fluorimetry; ITC: Isothermal Titration Calorimetry; HSQC NMR: Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance; CETSA: Cellular Thermal Shift Assay; Tagg: Aggregation Temperature.
Key Experimental Protocols
The characterization of p53 Y220C stabilizers relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for some of the most critical experiments.
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to determine the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand that stabilizes the protein results in an increase in its melting temperature (Tm).
Protocol:
-
Protein and Compound Preparation:
-
Purified p53 Y220C DNA-binding domain (DBD) is diluted to a final concentration of 2-10 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl).
-
Test compounds are serially diluted to the desired concentrations. A vehicle control (e.g., DMSO) is also prepared.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, combine the protein solution, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration), and the test compound or vehicle.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
The plate is sealed and placed in a real-time PCR instrument.
-
A temperature ramp is applied, typically from 25°C to 95°C, with a heating rate of 1°C/min.
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melting curve.
-
The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Purified p53 Y220C protein is placed in the sample cell of the calorimeter at a concentration of 10-20 µM.
-
The test compound is loaded into the injection syringe at a concentration 10-20 times that of the protein.
-
Both protein and ligand solutions must be in identical, degassed buffer.
-
-
Titration:
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-10 µL) of the ligand solution are made into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein within intact cells or cell lysates.
Protocol:
-
Cell Treatment:
-
Culture cells expressing p53 Y220C to an appropriate confluency.
-
Treat the cells with the test compound or vehicle for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 37°C to 60°C) for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
The amount of soluble p53 Y220C in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
The amount of soluble protein is plotted against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for a comprehensive grasp of the p53 Y220C drug discovery process. The following diagrams, generated using the DOT language for Graphviz, illustrate these key concepts.
References
- 1. TR-FRET biochemical assays for detecting posttranslational modifications of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 4. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rezatapopt In Vitro Assay Protocols for Cell Lines: A Detailed Guide for Researchers
Application Notes
Rezatapopt (also known as PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein in cancers harboring the specific TP53 Y220C mutation.[1][2][3] This mutation accounts for approximately 1% of all solid tumors and leads to a conformational instability in the p53 protein, abrogating its tumor-suppressive functions.[4][5] this compound works by binding to a small, druggable pocket created by the Y220C mutation, thereby stabilizing the p53 protein in its wild-type conformation. This restoration of proper folding reactivates p53's transcriptional activity, leading to the upregulation of downstream target genes involved in cell cycle arrest, apoptosis, and tumor suppression, such as CDKN1A (p21) and MDM2.
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines carrying the TP53 Y220C mutation. The provided methodologies for cell viability, target engagement, and downstream signaling analysis are intended to guide researchers in the pre-clinical assessment of this novel p53 reactivator.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potency and selectivity for cells with the TP53 Y220C mutation.
| Cell Line | Cancer Type | TP53 Status | This compound IC50 (nM) |
| NUGC-3 | Gastric Cancer | Y220C | 504 |
| T3M-4 | Pancreatic Carcinoma | Y220C | <1000 |
| BxPC-3 | Pancreatic Cancer | Y220C | <1000 |
| SNU-NCC-19 | - | Y220C | <1000 |
| HCC2935 | - | Y220C | <1000 |
| HuH-7 | Hepatocellular Carcinoma | Y220C | <1000 |
| MFE-296# | - | Y220C | <1000 |
| SJSA-1 | Osteosarcoma | Wild-Type | >10000 |
| NUGC-3-KO | Gastric Cancer | p53 Knockout | >10000 |
This compound Signaling Pathway
References
Application Notes and Protocols for Establishing Rezatapopt Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing xenograft mouse models for the preclinical evaluation of Rezatapopt (also known as PC14586), a first-in-class, orally available small-molecule reactivator of the p53 Y220C mutant protein.
Introduction
This compound is an investigational therapeutic designed to selectively bind to a crevice created by the Y220C mutation in the TP53 gene, stabilizing the p53 protein in its wild-type conformation and restoring its tumor suppressor functions.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of solid tumors.[3][4] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Mechanism of Action of this compound
The TP53 gene encodes the p53 tumor suppressor protein, a critical regulator of cellular responses to stress.[1] The Y220C mutation in p53 results in a thermally unstable protein with compromised DNA binding ability, leading to a loss of its tumor-suppressive functions. This compound is designed to fit into the pocket created by this specific mutation, stabilizing the protein and restoring its wild-type functions. This reactivation of p53 leads to the upregulation of downstream target genes, such as CDKN1A (p21) and MDM2, which in turn induces cell-cycle arrest and inhibits tumor growth.
Figure 1: Mechanism of Action of this compound.
Preclinical Efficacy of this compound in Xenograft Models
In vivo studies using xenograft models with human tumor cell lines harboring the TP53 Y220C mutation have demonstrated the potent anti-tumor activity of this compound.
Quantitative Data Summary
| Cell Line | Tumor Type | Mouse Strain | This compound Dose (oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NUGC-3 | Gastric Cancer | Nude Mice | 25 mg/kg | 33% TGI | |
| NUGC-3 | Gastric Cancer | Nude Mice | 50 mg/kg | 71% TGI | |
| NUGC-3 | Gastric Cancer | Nude Mice | 100 mg/kg | 80% Regression | |
| T3M-4 | Pancreatic Carcinoma | Nude Mice | Not specified | Tumor growth inhibition observed |
Experimental Protocols
Cell Line Culture
Cell Line: NUGC-3 (Human Gastric Adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Establishing the NUGC-3 Xenograft Mouse Model
Figure 2: Experimental Workflow for Xenograft Model Establishment.
1. Animal Model:
-
Strain: Athymic Nude Mice (e.g., BALB/c nude or NIH-III).
-
Age/Sex: 6-8 week old female mice are recommended.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2. Cell Preparation for Injection:
-
Harvest NUGC-3 cells during their logarithmic growth phase.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.
3. Subcutaneous Injection:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
5. Randomization and Treatment with this compound:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Vehicle Control: Prepare a suitable vehicle for this compound administration (e.g., 0.5% methylcellulose in water).
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).
-
Administer the vehicle or this compound solution orally (p.o.) once daily (QD) to the respective groups.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) or regression for each treatment group compared to the vehicle control group.
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor samples.
1. Sample Collection:
-
Collect tumor tissues from a subset of mice from each group at various time points after the final dose of this compound.
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry.
2. Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2. An increase in p21 and MDM2 levels in the this compound-treated groups would indicate the reactivation of p53.
3. qRT-PCR Analysis:
-
Extract RNA from the frozen tumor samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, including CDKN1A (p21) and MDM2.
4. Immunohistochemistry (IHC):
-
Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p21 and other relevant markers.
Conclusion
The establishment of this compound xenograft mouse models provides a robust platform for the preclinical evaluation of this novel p53 reactivator. The protocols outlined in these application notes offer a detailed guide for researchers to assess the in vivo efficacy and mechanism of action of this compound, thereby facilitating its development as a potential cancer therapeutic.
References
Optimal Rezatapopt Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezatapopt (also known as PC14586) is a first-in-class, orally bioavailable small molecule designed to selectively reactivate the mutant p53 protein carrying the Y220C mutation. This specific mutation accounts for a notable fraction of TP53 mutations in various cancers. This compound functions by binding to a surface crevice created by the Y220C mutation, thereby stabilizing the p53 protein in its wild-type conformational state.[1][2][3] This restoration of the wild-type structure reactivates its tumor suppressor functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro studies.
Data Presentation: Efficacy of this compound in TP53 Y220C Mutant Cell Lines
The following table summarizes the reported in vitro efficacy of this compound across different cancer cell lines carrying the TP53 Y220C mutation. This data is crucial for selecting an appropriate starting concentration for your experiments.
| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration | Incubation Time |
| NUGC-3 | Gastric Cancer | MTT Assay | IC50 | 504 nM | 5 days |
| T3M-4 | Pancreatic Carcinoma | MTT Assay | IC50 | Not explicitly quantified, but showed dose-dependent inhibition | 5 days |
| NUGC-3 | Gastric Cancer | RNA Profiling | Gene Expression Changes | 5 µM | 16 hours |
| NUGC-3 | Gastric Cancer | Western Blot | Protein Expression (p21, MDM2) | Not explicitly quantified, dose-dependent increase shown | 5 hours |
| T3M-4 | Pancreatic Carcinoma | Western Blot | Protein Expression (p21, MDM2) | Not explicitly quantified, dose-dependent increase shown | 5 hours |
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by reactivating the p53 signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: this compound binds to and stabilizes mutant p53 Y220C, restoring its wild-type function.
Experimental Protocols
Below are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow Diagram:
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding:
-
Seed cells with the TP53 Y220C mutation (e.g., NUGC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantitative determination of apoptosis and necrosis induced by this compound.
Protocol:
-
Cell Seeding and Treatment:
-
Seed TP53 Y220C mutant cells in 6-well plates at a density that allows for approximately 70-80% confluency after the desired treatment period.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5 µM, 1 µM, and 5 µM) and a vehicle control for 24, 48, and 72 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to assess the effect of this compound on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment:
-
Seed TP53 Y220C mutant cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells.
-
Western Blot Analysis for Pathway Activation
This protocol is to confirm the reactivation of the p53 pathway by detecting the expression of its downstream targets.
Protocol:
-
Cell Lysis:
-
Seed TP53 Y220C mutant cells in 6-well or 10 cm dishes and treat with this compound (e.g., 1 µM and 5 µM) for 5 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the specific cell line and the experimental endpoint. For cell viability assays, a dose-response curve starting from low nanomolar concentrations is recommended to determine the IC50. For mechanistic studies such as apoptosis, cell cycle analysis, and western blotting, concentrations around the IC50 value and higher are typically effective. The provided protocols offer a starting point for researchers to design and execute their in vitro studies with this compound, contributing to a better understanding of its therapeutic potential in cancers with the TP53 Y220C mutation.
References
- 1. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Rezatapopt Treatment of NUGC-3 Gastric Cancer Cells
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental use of Rezatapopt (PC14586), a first-in-class p53 reactivator, with the NUGC-3 human gastric cancer cell line, which harbors the specific TP53 Y220C mutation.
Cell Line Information
The NUGC-3 cell line is a human gastric adenocarcinoma cell line established from a metastatic site in the brachialis muscle of a Japanese patient.[1] A critical characteristic of this cell line is the presence of a homozygous missense mutation in the TP53 gene, resulting in a tyrosine to cysteine substitution at codon 220 (Y220C).[1][2][3][4] This mutation destabilizes the p53 tumor suppressor protein, leading to a loss of its normal function. NUGC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum and have a doubling time of approximately 26 to 38 hours.
Compound Information
This compound, also known as PC14586, is an orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. It binds to a unique pocket created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions. This reactivation of p53 leads to the transcriptional activation of downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells with the TP53 Y220C mutation.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound on the NUGC-3 cell line.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | NUGC-3 | 504 nM | MTT Assay |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effect of this compound on NUGC-3 cells.
Cell Culture and Maintenance
-
Thawing Cells:
-
Rapidly thaw the cryovial of NUGC-3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS).
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2 x 10^4 cells/cm².
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest NUGC-3 cells and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for p53 Pathway Activation
This protocol is to detect changes in the expression of p53 and its downstream targets.
-
Cell Lysis:
-
Seed NUGC-3 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment:
-
Seed NUGC-3 cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in NUGC-3 cells.
Experimental Workflow for this compound Evaluation
References
Application Notes and Protocols: Quantitative RT-PCR Analysis of p21 and MDM2 Following Rezatapopt Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezatapopt (formerly PC14586) is a pioneering, first-in-class small molecule designed to reactivate the tumor suppressor function of the p53 protein in cancers harboring the specific Y220C mutation.[1][2][3] This mutation creates a crevice in the p53 protein that destabilizes it and abrogates its DNA-binding ability.[4][5] this compound binds to this pocket, stabilizing the p53 Y220C mutant protein and restoring its wild-type conformation and transcriptional activity.
The reactivation of p53 by this compound leads to the transcriptional upregulation of its downstream target genes, including CDKN1A (encoding the p21 protein) and MDM2. The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, while MDM2 is an E3 ubiquitin ligase that acts as a key negative regulator of p53. Therefore, quantifying the mRNA expression levels of p21 and MDM2 is a critical pharmacodynamic biomarker to assess the cellular activity of this compound.
These application notes provide a detailed protocol for the quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis of p21 and MDM2 gene expression in cancer cell lines treated with this compound.
Signaling Pathway of this compound Action
Caption: this compound binds to mutant p53, restoring its function and upregulating p21 and MDM2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize a cancer cell line known to harbor the TP53 Y220C mutation (e.g., NUGC-3 gastric cancer cells).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be assessed using an Agilent Bioanalyzer.
Quantitative RT-PCR (qRT-PCR)
The following protocol is a two-step qRT-PCR, which involves reverse transcription followed by real-time PCR.
1. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components for each RNA sample:
-
Total RNA: 1 µg
-
Random Hexamers or Oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase Enzyme
-
Reverse Transcriptase Buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following typical conditions:
-
25°C for 10 minutes (primer annealing)
-
42-50°C for 50-60 minutes (reverse transcription)
-
70-85°C for 5 minutes (enzyme inactivation)
-
Hold at 4°C
-
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.
2. Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for human CDKN1A (p21), MDM2, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each sample and primer set, prepare triplicate reactions.
-
SYBR Green or TaqMan Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to a final volume of 10-20 µL
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Experimental Workflow
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. First Patient Receives Dose in Phase 2 PYNNACLE Trial of this compound for TP53 Y220C Tumors [synapse.patsnap.com]
- 4. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TR-FRET Assay: Quantifying Rezatapopt-Mediated p53-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are prevalent in over half of all human cancers, frequently leading to a loss of p53's tumor-suppressive functions.[2][3] One such mutation, Y220C, is the ninth most common TP53 mutation and results in a structurally unstable protein with impaired DNA binding capacity.[2] Rezatapopt (formerly PC14586) is a first-in-class small molecule that acts as a reactivator of the p53-Y220C mutant protein.[4] It binds to a crevice created by the Y220C mutation, stabilizing the protein in its wild-type conformation and restoring its ability to bind to DNA, thereby reactivating its tumor suppressor functions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology ideal for studying molecular interactions, such as protein-DNA binding. This technique combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces assay background and increases the signal-to-noise ratio. This application note provides a detailed protocol for a TR-FRET assay designed to quantify the effect of this compound on the binding of the p53-Y220C DNA binding domain (DBD) to its consensus DNA sequence.
Principle of the TR-FRET Assay
The TR-FRET assay for this compound's activity relies on the proximity-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In this assay, a recombinant p53-Y220C protein, engineered to contain a hexa-histidine (His) tag, is incubated with a biotinylated double-stranded DNA oligonucleotide containing the p53 consensus response element.
The binding of the p53-Y220C protein to the DNA is detected using a TR-FRET pair:
-
Donor: Europium (Eu3+) chelate conjugated to streptavidin, which binds to the biotinylated DNA.
-
Acceptor: Allophycocyanin (APC) conjugated to an anti-His tag antibody, which binds to the His-tagged p53 protein.
When the p53-Y220C protein binds to the DNA, the donor and acceptor fluorophores are brought into close proximity (<10 nm). Upon excitation of the Europium donor with a pulsed light source, energy is transferred to the APC acceptor, which then emits light at a specific wavelength. This FRET signal is measured after a time delay, which minimizes interference from short-lived background fluorescence. The intensity of the TR-FRET signal is directly proportional to the amount of p53-DNA complex formed. This compound, by stabilizing the active conformation of p53-Y220C, enhances its DNA binding affinity, leading to a measurable increase in the TR-FRET signal.
Caption: TR-FRET assay principle for this compound-mediated DNA binding.
Experimental Protocols
Materials and Reagents
-
Recombinant Protein: His-tagged p53-Y220C DNA binding domain (DBD)
-
DNA Oligonucleotide: Biotinylated, double-stranded DNA containing the p53 consensus response element.
-
TR-FRET Donor: Europium (Eu3+)-labeled Streptavidin
-
TR-FRET Acceptor: Allophycocyanin (APC)-labeled anti-His antibody
-
Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA
-
Microplates: 384-well, low-volume, black, non-binding surface microplates
-
Plate Reader: A TR-FRET compatible microplate reader capable of excitation at ~340 nm and emission detection at ~620 nm (Europium) and ~665 nm (APC) with a time-delay setting.
Experimental Workflow
Caption: Experimental workflow for the this compound TR-FRET assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Thaw the His-p53-Y220C, Biotin-DNA, Eu-Streptavidin, and APC-anti-His antibody on ice.
-
Prepare working solutions of the protein, DNA, and TR-FRET reagents in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically through titration experiments.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X His-p53-Y220C solution to each well.
-
Add 5 µL of the 2X Biotin-DNA solution to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding and p53-DNA interaction.
-
Prepare a 2X mixture of Eu-Streptavidin and APC-anti-His antibody in assay buffer.
-
Add 5 µL of the TR-FRET reagent mixture to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor) after a time delay of 60 µs.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the following formula: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Plot the TR-FRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the SC150 value (the concentration of this compound required to increase the TR-FRET signal by 1.5-fold over the baseline).
-
Data Presentation
The potency of this compound and related compounds can be summarized in a table for easy comparison. The SC150 value is a key parameter to quantify the compound's ability to enhance p53-Y220C DNA binding.
| Compound | Target | Assay Type | SC150 (nM) |
| This compound (PC14586) | p53-Y220C | TR-FRET | 9 |
| PhiKan83 | p53-Y220C | TR-FRET | 37,200 |
| PK1596 | p53-Y220C | TR-FRET | 1,600 |
Conclusion
This application note provides a comprehensive protocol for a TR-FRET assay to quantitatively assess the activity of this compound in promoting the DNA binding of the p53-Y220C mutant protein. This robust and sensitive assay is well-suited for high-throughput screening and lead optimization in the development of novel p53 reactivating drugs. The detailed methodology and data analysis workflow will enable researchers to effectively characterize the potency of compounds targeting the p53-Y220C mutation.
References
- 1. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Rezatapopt Efficacy Assessment Using Cell Proliferation Assays (MTT/EdU): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezatapopt (formerly PC14586) is a first-in-class, orally bioavailable small molecule designed to reactivate the mutant p53 tumor suppressor protein.[1] Specifically, it targets the Y220C mutation, one of the most common p53 mutations found in various cancers.[2] The Y220C mutation creates a crevice in the p53 protein, leading to its thermal instability and loss of function.[1][2] this compound binds to this crevice, stabilizing the p53 protein in its wild-type conformation and restoring its tumor-suppressive functions.[1] This reactivation of p53 leads to the transcription of downstream target genes, resulting in cell cycle arrest and inhibition of tumor cell proliferation.
This document provides detailed application notes and protocols for assessing the efficacy of this compound using two common cell proliferation assays: the MTT assay and the EdU incorporation assay.
Principle of the Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
EdU Assay: This assay directly measures DNA synthesis, a hallmark of cell proliferation. 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. The incorporated EdU can then be detected via a click chemistry reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in inhibiting cell proliferation, as determined by MTT assays in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| NUGC-3 | Gastric Cancer | Y220C | ~0.5 |
| T3M-4 | Pancreatic Cancer | Y220C | ~1.0 |
| HCT 116 | Colon Cancer | Wild-Type | >10 |
| SJSA-1 | Osteosarcoma | Wild-Type (amplified MDM2) | >10 |
| NUGC-3 KO | Gastric Cancer | p53 Knockout | >10 |
IC50 values are approximate and based on graphical data from a 5-day MTT assay. The IC50 for NUGC-3 has been reported as 504 nM.
Experimental Protocols
MTT Assay for this compound Efficacy
This protocol is adapted for a 96-well plate format and is based on standard MTT assay procedures combined with specifics from this compound preclinical studies.
Materials:
-
Cancer cell lines (e.g., NUGC-3 for Y220C mutant, HCT 116 for wild-type p53)
-
Complete cell culture medium
-
This compound (PC14586)
-
DMSO (for dissolving this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 5-day incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
EdU Assay for this compound Efficacy
This protocol outlines the use of a click chemistry-based EdU assay to measure the effect of this compound on DNA synthesis.
Materials:
-
Cancer cell lines (e.g., NUGC-3, T3M-4)
-
Complete cell culture medium
-
This compound (PC14586)
-
DMSO
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
-
EdU Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate for a short period (e.g., 2 hours) at 37°C to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with a nuclear counterstain.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (determined by the nuclear counterstain).
-
Compare the percentage of EdU-positive cells in this compound-treated samples to the vehicle control to determine the effect on cell proliferation.
-
Mandatory Visualizations
Caption: this compound restores wild-type function to mutant p53, inducing cell cycle arrest.
Caption: Workflow for assessing this compound efficacy using the MTT cell proliferation assay.
Caption: Workflow for measuring DNA synthesis inhibition by this compound via the EdU assay.
References
Application Notes and Protocols for Rezatapopt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezatapopt (also known as PC14586) is a first-in-class, orally available small molecule that selectively reactivates the p53 tumor suppressor protein in cancer cells harboring the specific TP53 Y220C mutation.[1] This mutation creates a crevice on the surface of the p53 protein, leading to its thermal instability and loss of tumor-suppressive function.[1] this compound binds to this pocket, stabilizing the p53 protein and restoring its wild-type conformation and DNA-binding ability. This reactivation of p53 function leads to the induction of downstream target genes, resulting in cell cycle arrest and apoptosis in TP53 Y220C mutant cancer cells. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cell lines.
Data Presentation
Table 1: this compound Activity in TP53 Y220C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Assay Duration | Reference |
| NUGC-3 | Gastric Cancer | 504 | 5 days | |
| T3M-4 | Pancreatic Carcinoma | Data not explicitly found, but sensitive to this compound | 5 days |
Table 2: this compound Stock Solution Preparation
| Solvent | Maximum Stock Concentration | Storage Conditions | Reference |
| DMSO | 50 mg/mL (91.65 mM) | -20°C for 1 month, -80°C for 6 months (protect from light) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for evaluating its effects in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (PC14586) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 50 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 27.28 mg of this compound (MW: 545.6 g/mol ) in 1 mL of DMSO.
-
Gently vortex until the compound is completely dissolved. Ultrasonic treatment may be required for higher concentrations.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
Cell Lines:
-
TP53 Y220C Mutant: NUGC-3 (gastric cancer), T3M-4 (pancreatic cancer)
-
TP53 Wild-Type (Control): SJSA-1 (osteosarcoma)
-
TP53 Knockout (Control): NUGC-3 KO
Culture Conditions:
-
Culture NUGC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture other cell lines according to their specific requirements.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis).
-
Allow cells to adhere and reach approximately 50-70% confluency.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the complete culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration as specified in the individual assay protocols.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Seed cells (e.g., NUGC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM) in triplicate for 5 days. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Gene Expression Analysis (qRT-PCR)
This protocol measures the mRNA expression levels of p53 target genes.
Materials:
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (CDKN1A, MDM2) and a reference gene (e.g., GAPDH)
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| CDKN1A (p21) | TTAGCAGCGGAACAAGGAGT | CAACTACTCCCAGCCCCATA | |
| MDM2 | TGTTTGGCGTGCCAAGCTTCTC | CACAGATGTACCTGAGTCCGATG | |
| GAPDH | TCCTCTGACTTCAACAGCGA | GGGTCTTACTCCTTGGAGGC |
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) for 5 hours.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and the primers listed above.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.
Protein Expression Analysis (Western Blot)
This protocol detects changes in the protein levels of p53 downstream targets.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p21, MDM2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibody Recommendations:
| Target Protein | Supplier | Catalog No. | Recommended Dilution | Reference |
| p21 Waf1/Cip1 | Cell Signaling Technology | #2947 | 1:1000 | |
| MDM2 | Cell Signaling Technology | #86934 | 1:1000 | |
| MDM2 | Santa Cruz Biotechnology | sc-5304 | 1:100-1:1000 | |
| β-actin | (Various suppliers) | (As per manufacturer's recommendation) |
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) for 5 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Application Notes and Protocols for Assessing Rezatapopt Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezatapopt is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein in cancers harboring the specific TP53 Y220C mutation.[1][2][3][4] This mutation creates a surface crevice that destabilizes the protein, abrogating its tumor-suppressive function.[5] this compound binds to this pocket, restoring the wild-type conformation and function of the p53 protein, leading to cell cycle arrest and apoptosis in tumor cells. Verifying that this compound effectively engages with its target, the mutant p53 Y220C protein, within a living organism (in vivo) is critical for preclinical and clinical development. These application notes provide detailed protocols for assessing this compound's target engagement through both direct and indirect methods.
This compound's Mechanism of Action: Restoring p53 Function
The TP53 gene is the most frequently mutated gene in human cancers. The Y220C mutation, which accounts for approximately 1.8% of all p53 mutations, results in a conformationally unstable protein. This compound acts as a molecular chaperone, binding to the Y220C-induced crevice and stabilizing the p53 protein. This restoration of the wild-type structure reactivates its function as a transcription factor. Activated p53 induces the expression of target genes that control critical cellular processes, including cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis.
Caption: this compound restores the function of mutant p53-Y220C.
Direct Assessment of Target Engagement
Direct methods aim to measure the physical interaction between this compound and the p53-Y220C protein in tissues.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding increases the thermal stability of the target protein. This method can be adapted for in vivo studies by treating animal models, collecting tissues, and subjecting the tissue lysates to a heat challenge.
Experimental Protocol: In Vivo CETSA
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice (e.g., xenograft models expressing p53-Y220C) via oral gavage at the desired dose and time course.
-
Tissue Collection: At the study endpoint, euthanize the animals and rapidly excise tumors and/or other relevant tissues. Flash-freeze samples in liquid nitrogen.
-
Lysate Preparation:
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Heat Challenge:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble p53 protein at each temperature point using Western blotting or ELISA.
-
-
Data Analysis: Plot the percentage of soluble p53 against temperature for both treated and vehicle groups. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
Data Presentation: CETSA
| Treatment Group | Temperature (°C) | % Soluble p53 (Relative to unheated control) |
| Vehicle | 40 | 100 |
| Vehicle | 50 | 85 |
| Vehicle | 55 | 50 |
| Vehicle | 60 | 15 |
| This compound | 40 | 100 |
| This compound | 50 | 98 |
| This compound | 55 | 80 |
| This compound | 60 | 45 |
Indirect Assessment via Pharmacodynamic (PD) Biomarkers
Indirect methods measure the biological consequences of this compound binding to its target, which serve as evidence of target engagement.
Caption: General workflow for assessing pharmacodynamic biomarkers.
Gene Expression of p53 Targets
Reactivation of p53 by this compound leads to the transcriptional upregulation of its target genes. Measuring the mRNA levels of genes like CDKN1A (p21) and MDM2 in tumor tissue provides a quantitative measure of target engagement.
Experimental Protocol: qRT-PCR for p53 Target Genes
-
Sample Collection: Collect tumor biopsies from treated and control animals at specified time points post-dosing.
-
RNA Extraction: Immediately stabilize the tissue in an RNA-preserving solution (e.g., RNAlater) or flash-freeze. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity (e.g., Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for human CDKN1A, MDM2, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated group to the vehicle control group.
Data Presentation: Gene Expression
| Gene | Treatment Group | Fold Change (vs. Vehicle) | P-value |
| CDKN1A (p21) | This compound (Dose 1) | 5.2 | <0.01 |
| CDKN1A (p21) | This compound (Dose 2) | 12.8 | <0.001 |
| MDM2 | This compound (Dose 1) | 4.1 | <0.01 |
| MDM2 | This compound (Dose 2) | 9.7 | <0.001 |
Protein Expression of p53 Targets
Confirming that the transcriptional changes lead to increased protein levels provides stronger evidence of functional target engagement. Immunohistochemistry (IHC) is well-suited for this purpose.
Experimental Protocol: Immunohistochemistry (IHC) for p21
-
Sample Preparation: Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin (FFPE). Section the FFPE blocks at 4-5 µm thickness.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against p21 overnight at 4°C.
-
Secondary Antibody & Detection:
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate-chromogen solution (e.g., DAB) to visualize the antibody binding (brown precipitate).
-
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging & Analysis: Scan the slides and perform semi-quantitative analysis using an H-score, which considers both the intensity of the staining and the percentage of positive cells.
Data Presentation: IHC H-Score
| Treatment Group | Average p21 H-Score | Standard Deviation |
| Vehicle | 35 | 12 |
| This compound | 180 | 45 |
Circulating Tumor DNA (ctDNA) Analysis
A reduction in the levels of the TP53 Y220C mutant allele in circulating tumor DNA can serve as a systemic, minimally invasive biomarker of anti-tumor activity, which is a downstream consequence of target engagement.
Experimental Protocol: ctDNA Quantification
-
Blood Collection: Collect whole blood (approx. 10 mL) from subjects into specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent genomic DNA release from blood cells.
-
Plasma Isolation: Within a few hours of collection, centrifuge the blood at a low speed (e.g., 1,600 x g for 10 minutes) to separate plasma. Carefully transfer the plasma to a new tube and perform a second, higher-speed spin (e.g., 16,000 x g for 10 minutes) to remove any remaining cells and platelets.
-
cfDNA Extraction: Extract cell-free DNA from the plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantification:
-
Droplet Digital PCR (ddPCR): Use specific probes for the TP53 Y220C mutation and the wild-type TP53 allele to precisely quantify the number of mutant copies.
-
Next-Generation Sequencing (NGS): Use a targeted sequencing panel to determine the variant allele frequency (VAF) of the Y220C mutation.
-
-
Data Analysis: Track the change in mutant copies/mL of plasma or the VAF over the course of treatment.
Data Presentation: ctDNA Levels
| Time Point | Treatment Group | TP53 Y220C VAF (%) | Change from Baseline |
| Baseline | This compound | 15.4 | - |
| Cycle 1 Day 15 | This compound | 7.2 | -53% |
| Cycle 2 Day 1 | This compound | 2.1 | -86% |
Assessment of Apoptosis Induction
The ultimate functional outcome of p53 reactivation is the induction of apoptosis in cancer cells.
Experimental Protocol: In Vivo Apoptosis Imaging with Radiolabeled Annexin V
-
Animal Model: Use tumor-bearing mice (p53-Y220C xenograft).
-
Dosing: Treat animals with this compound or vehicle control for a predetermined duration to induce apoptosis.
-
Tracer Injection: Inject a radiolabeled version of Annexin V (e.g., ⁹⁹ᵐTc-Annexin V) via the tail vein. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
Imaging: At a suitable time post-injection (e.g., 1-4 hours), perform SPECT (for ⁹⁹ᵐTc) or PET imaging (for tracers like ¹⁸F) on anesthetized animals.
-
Data Analysis: Reconstruct the images and quantify the tracer uptake in the tumor region of interest (ROI). An increased uptake in the this compound-treated group compared to the control group indicates apoptosis induction.
Data Presentation: Annexin V Uptake
| Treatment Group | Mean Tumor Uptake (%ID/g) | Standard Deviation |
| Vehicle | 1.5 | 0.4 |
| This compound | 4.8 | 1.1 |
Conclusion
Assessing the in vivo target engagement of this compound is a multi-faceted process that combines direct biophysical measurements with the quantification of downstream pharmacodynamic effects. For a comprehensive evaluation, it is recommended to use a combination of these techniques. Direct methods like CETSA provide evidence of physical binding, while indirect biomarker analyses (gene/protein expression, ctDNA) and functional assays (apoptosis imaging) confirm that this binding translates into the desired biological activity within the tumor. These protocols provide a robust framework for researchers to effectively evaluate this compound in both preclinical models and clinical trials.
References
- 1. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 2. Pipeline | this compound | PMV Pharma [pmvpharma.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. onclive.com [onclive.com]
- 5. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Rezatapopt Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezatapopt (also known as PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein in cancers harboring the specific Y220C mutation.[1][2] This mutation leads to the misfolding and inactivation of the p53 protein, a critical regulator of cell growth and division.[3] this compound binds to a crevice created by the Y220C mutation, stabilizing the protein in its wild-type conformation and restoring its ability to suppress tumor growth.[2][4] Preclinical studies in animal models have demonstrated significant anti-tumor efficacy, providing a strong rationale for its ongoing clinical development. These application notes provide a summary of the administration protocols and key findings from these pivotal preclinical investigations to guide researchers in the design of similar in vivo studies.
Mechanism of Action
The TP53 gene is the most frequently mutated gene in human cancers, with the Y220C mutation being a notable hotspot. This specific mutation results in a conformational change that destabilizes the p53 protein, abrogating its tumor-suppressive functions. This compound is designed to fit into a druggable pocket created by this mutation, effectively acting as a molecular "chaperone" to refold the mutant p53 protein into its active, wild-type conformation. This restoration of p53 function reactivates downstream signaling pathways that lead to cell cycle arrest, apoptosis, and tumor growth inhibition.
Figure 1: this compound's mechanism of action on the p53 Y220C mutant protein.
Preclinical Efficacy Data
This compound has demonstrated robust, dose-dependent anti-tumor activity in xenograft models of human cancers harboring the TP53 Y220C mutation. The most commonly cited models are NUGC-3 (gastric cancer) and T3M-4 (pancreatic cancer).
| Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NUGC-3 Xenograft | Vehicle Control | Daily Oral Gavage | - | |
| This compound 25 mg/kg | Daily Oral Gavage | 33% TGI | ||
| This compound 50 mg/kg | Daily Oral Gavage | 71% TGI | ||
| This compound 100 mg/kg | Daily Oral Gavage | 80% Tumor Regression | ||
| T3M-4 Xenograft | Vehicle Control | Daily Oral Gavage | - | |
| This compound 25 mg/kg | Daily Oral Gavage | 40% TGI | ||
| This compound 50 mg/kg | Daily Oral Gavage | 47% TGI | ||
| This compound 100 mg/kg | Daily Oral Gavage | 72% TGI |
Experimental Protocols
The following protocols are synthesized from published preclinical studies of this compound. These should serve as a guide and may require optimization for specific laboratory conditions and animal models.
Xenograft Mouse Model Establishment
A common method for evaluating anti-tumor efficacy in vivo is through the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
References
- 1. This compound: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 3. onclive.com [onclive.com]
- 4. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR/Cas9 to Model Rezatapopt Response in Isogenic Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Rezatapopt (PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein carrying the Y220C mutation.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of all solid tumors, creating a druggable surface pocket that leads to protein destabilization and loss of function.[1][3] this compound binds to this pocket, stabilizing the p53-Y220C mutant protein and restoring its wild-type, tumor-suppressive transcriptional activities.[4] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors harboring this specific mutation.
To accurately study the cellular response to this compound and dissect its precise mechanism of action, it is crucial to use cellular models that isolate the effect of the target mutation from other genetic variations. Isogenic cell lines, which share an identical genetic background except for the specific mutation of interest, provide a powerful system for such investigations. The CRISPR/Cas9 gene-editing platform enables the precise introduction of the TP53 Y220C mutation into a wild-type parental cell line, creating the ideal isogenic pair for comparative studies.
This document provides detailed protocols for generating TP53 Y220C isogenic cell lines using CRISPR/Cas9, characterizing the cellular response to this compound, and employing CRISPR screens to identify potential mechanisms of resistance.
This compound's Mechanism of Action
The Y220C mutation in the p53 DNA-binding domain creates a small, thermally unstable crevice on the protein surface, leading to its denaturation and inability to bind DNA effectively. This compound is specifically designed to fit into this crevice, acting as a molecular chaperone. This binding stabilizes the mutant p53 protein, refolding it into its wild-type conformation. Once its structure is restored, the reactivated p53 can bind to DNA response elements and initiate the transcription of target genes, such as CDKN1A (encoding p21) and MDM2. The upregulation of these genes leads to cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth.
Part 1: Protocol for Generating TP53 Y220C Isogenic Cell Lines
This protocol outlines the key steps for introducing the TP53 Y220C point mutation into a cancer cell line with wild-type TP53 using CRISPR/Cas9 technology.
Methodology
-
Cell Line Selection & Culture:
-
Choose a human cancer cell line with a well-characterized wild-type TP53 status (e.g., A549, MCF7).
-
Culture cells in recommended media and conditions, ensuring they are healthy and in the logarithmic growth phase before transfection.
-
-
Design of CRISPR Components:
-
sgRNA Design: Use a CRISPR design tool (e.g., CHOPCHOP, Benchling) to design several sgRNAs targeting the genomic region of TP53 exon 6 containing the Tyrosine 220 codon (TAT). Select sgRNAs with high on-target scores and low off-target predictions. The PAM sequence (NGG) for Streptococcus pyogenes Cas9 should be as close to the target site as possible.
-
Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides as the repair template. The ssODN should contain the desired Y220C mutation (TAT to TGT). Introduce silent mutations in the PAM sequence or sgRNA seed region to prevent re-cutting by Cas9 after successful editing. Center the desired mutation within the ssODN with homologous arms of 40-90 nucleotides on each side.
-
-
Delivery of CRISPR Components:
-
The delivery of Cas9 protein pre-complexed with sgRNA (ribonucleoprotein, RNP) along with the ssODN donor is recommended for its high efficiency and reduced off-target effects.
-
RNP Assembly: Incubate purified Cas9 nuclease with the synthetic sgRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature.
-
Electroporation: Resuspend 1x10^6 cells in a nucleofection buffer. Mix the cells with the pre-assembled RNP complex and the ssODN donor. Electroporate using a system like the Amaxa Nucleofector with a cell-line-specific program.
-
Immediately transfer cells to pre-warmed culture dishes with fresh media.
-
-
Clonal Selection and Expansion:
-
48-72 hours post-transfection, isolate single cells to generate clonal populations.
-
Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker was co-transfected, use FACS to sort single cells into individual wells of a 96-well plate.
-
Limiting Dilution: Serially dilute the cell suspension to a concentration of ~0.5 cells per 100 µL and plate into 96-well plates.
-
Allow single-cell colonies to grow for 2-4 weeks, monitoring for colony formation.
-
-
Screening and Validation:
-
When colonies are sufficiently large, harvest a portion for genomic DNA extraction, leaving the rest to expand.
-
PCR and Sanger Sequencing: Amplify the targeted region of TP53 from the genomic DNA. Sequence the PCR product to identify clones containing the heterozygous or homozygous Y220C mutation.
-
Western Blot: Validate that the edited clones express the full-length p53 protein.
-
Off-Target Analysis (Recommended): Sequence the top predicted off-target sites to ensure no unintended mutations were introduced.
-
Cryopreservation: Expand the validated homozygous Y220C clone and the parental (wild-type) clone and create master and working cell banks.
-
Part 2: Protocols for Characterizing this compound Response
Once the isogenic cell lines (TP53 WT and TP53 Y220C) are established, they can be used to quantify the specific effects of this compound.
Methodology
-
Cell Viability Assay (IC50 Determination):
-
Seed 2,000-5,000 cells per well of a 96-well plate for both WT and Y220C lines. Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 10 µM down to 1 nM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Seed 1x10^5 cells per well in a 6-well plate. Allow to attach overnight.
-
Treat cells with this compound at 1x and 5x the determined IC50 value for the Y220C line, alongside a vehicle control.
-
Incubate for 48 hours.
-
Harvest both adherent and floating cells.
-
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell population by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
-
Target Gene Expression Analysis (qRT-PCR):
-
Seed 1x10^5 cells per well in a 6-well plate and allow to attach overnight.
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for TP53 target genes (CDKN1A, MDM2) and a housekeeping gene (GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation: Expected Outcomes & Clinical Data
The following tables summarize representative data from experiments using isogenic lines and published clinical trial results for this compound.
Table 1: Representative Data from Isogenic Cell Line Characterization
| Assay | Cell Line | This compound Treatment | Result |
|---|---|---|---|
| Cell Viability | TP53 WT | Dose-Response | IC50 > 10 µM |
| TP53 Y220C | Dose-Response | IC50 = 0.5 µM | |
| Apoptosis | TP53 WT | 1 µM | < 5% Apoptotic Cells |
| TP53 Y220C | 1 µM | 45% Apoptotic Cells | |
| Gene Expression | TP53 WT | 1 µM | No significant change |
| (CDKN1A Fold Change) | TP53 Y220C | 1 µM | 15-fold increase |
| Gene Expression | TP53 WT | 1 µM | No significant change |
| (MDM2 Fold Change) | TP53 Y220C | 1 µM | 10-fold increase |
Table 2: Summary of Interim Phase 2 PYNNACLE Clinical Trial Data
| Tumor Type | Number of Patients (n) | Overall Response Rate (ORR)* | Notes |
|---|---|---|---|
| All Patients | 97 | 33% | Across 8 tumor types. |
| Ovarian Cancer | 44 | 43% | Includes 1 confirmed complete response. |
| Breast Cancer | 11 | 18% | - |
| Endometrial Cancer | 5 | 60% | Includes 1 unconfirmed partial response. |
| Lung Cancer | 18 | 22% | Includes 3 unconfirmed partial responses. |
| Other Solid Tumors | 19 | 21% | - |
*Investigator-assessed, includes confirmed and unconfirmed responses as of data cut-off August 4, 2025.
Part 3: Advanced Application - CRISPR Screen for Resistance Mechanisms
Genome-wide CRISPR-Cas9 knockout screens can be used in the TP53 Y220C isogenic cell line to identify genes whose loss confers resistance to this compound.
High-Level Protocol
-
Library Transduction: Transduce the TP53 Y220C cell line with a genome-scale lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Drug Selection: After an initial selection period (e.g., with puromycin) to eliminate non-transduced cells, split the cell population. Treat one arm with a high concentration of this compound (e.g., IC80) and the other with a vehicle control.
-
Cell Culture: Culture the cells for several passages, maintaining drug pressure in the treatment arm.
-
Genomic DNA Analysis: Harvest the surviving cells from both arms. Extract genomic DNA, and use PCR to amplify the integrated sgRNA sequences.
-
Next-Generation Sequencing: Use next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the final populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. The genes targeted by these sgRNAs are candidate resistance genes.
Conclusion The combination of CRISPR/Cas9-mediated gene editing and isogenic cell line models provides a robust and precise platform for preclinical investigation of targeted therapies like this compound. These methodologies allow researchers to confirm the on-target activity of the drug, quantify its downstream functional effects, and proactively explore potential mechanisms of acquired resistance. The data generated from these models are invaluable for validating therapeutic potential, identifying predictive biomarkers, and guiding the development of combination strategies to improve patient outcomes.
References
- 1. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 2. Pipeline | this compound | PMV Pharma [pmvpharma.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Rezatapopt insolubility in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Rezatapopt (PC14586) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as PC14586) is a first-in-class, orally active small molecule designed to reactivate the mutant p53 Y220C protein.[1][2][3] Like many small-molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions like cell culture media.[4][5] Achieving a stable, soluble concentration is critical for obtaining accurate and reproducible results in in vitro experiments.
Q2: My this compound solution precipitated immediately after I added the DMSO stock to my cell culture medium. Why did this happen?
A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The final concentration of this compound in the medium likely exceeded its aqueous solubility limit.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound. It is a powerful solvent capable of dissolving the compound at high concentrations (e.g., 80-100 mg/mL). Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.
Q4: My stock solution in DMSO appears cloudy. What should I do?
A4: Cloudiness indicates that the compound is not fully dissolved or has precipitated during storage. You can try gently warming the solution in a 37°C water bath or sonicating it to facilitate dissolution. If particles remain, the stock concentration may be too high and should be remade at a lower concentration.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to minimize any potential for cellular toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for this compound Insolubility
If you are experiencing precipitation or poor solubility with this compound, follow this step-by-step guide.
Step 1: Verify Stock Solution Integrity
-
Inspect the Stock: Before each use, visually inspect your DMSO stock solution for any crystals or precipitate.
-
Re-dissolve if Necessary: If precipitate is observed, warm the vial to 37°C and vortex or sonicate until the solution is clear.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent repeated freezing and thawing, which can promote precipitation. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).
Step 2: Optimize the Dilution Method
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium can cause "solvent shock," leading to immediate precipitation.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Use Serial Dilution: Instead of a single large dilution, perform a stepwise or serial dilution. For example, first, create an intermediate dilution of this compound in pre-warmed media or a buffer, then add this to the final culture volume.
-
Add Dropwise While Mixing: Add the this compound stock solution (or intermediate dilution) to the final volume of media slowly, drop by drop, while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations.
Step 3: Determine the Maximum Soluble Concentration
The solubility of this compound can be affected by the specific formulation of your cell culture medium (e.g., protein content from FBS). It is crucial to determine the empirical solubility limit in your specific experimental conditions.
-
Visual Solubility Test: Prepare a series of dilutions of this compound in your complete cell culture medium. Incubate at 37°C and visually inspect for cloudiness or precipitate at various time points (e.g., 0, 2, and 6 hours). The highest concentration that remains clear is the maximum working concentration.
-
Quantitative Turbidity Assay: For a more precise measurement, use a plate reader to measure the absorbance or light scattering (nephelometry) of the dilutions at a wavelength like 600-620 nm. A significant increase in absorbance compared to the vehicle control indicates precipitation.
Data Presentation
The solubility of this compound has been reported in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Reported Solubility | Molar Equivalent | Source |
| DMSO | 100 mg/mL | 183.29 mM | |
| DMSO | 80 mg/mL | 146.64 mM | |
| Ethanol | 25 mg/mL | 45.82 mM | |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 545.58 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound (PC14586) powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound powder to make a 100 mM solution. For 1 mL of stock, you would need 54.56 mg. For smaller volumes, it is often easier to weigh a specific mass (e.g., 5 mg) and add the corresponding volume of DMSO (e.g., 91.6 µL for a 100 mM solution).
-
Carefully weigh the this compound powder and place it into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath, followed by vortexing, until the solution is completely clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots protected from light at -80°C for up to 6 months.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
100 mM this compound stock in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate plate or tubes, prepare a 2-fold serial dilution of your 100 mM this compound stock in DMSO. This creates a range of concentrations to test.
-
Dilute into Media: Add 198 µL of pre-warmed complete cell culture medium to the wells of the 96-well plate.
-
Add 2 µL of each DMSO dilution into the corresponding wells containing media. This results in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a "vehicle control" well containing 198 µL of media and 2 µL of pure DMSO.
-
Mix Thoroughly: Mix the contents of the plate by gentle pipetting or using a plate shaker.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation:
-
Visual: Check the wells for any signs of cloudiness or precipitate at 0, 1, 4, and 24 hours.
-
Quantitative: Read the absorbance of the plate at 600 nm at the same time points. An increase in absorbance relative to the vehicle control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for your specific experimental setup.
Visualizations
Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing this compound insolubility issues.
Caption: Workflow for troubleshooting this compound insolubility.
This compound Signaling Pathway
This diagram illustrates the mechanism of action for this compound in reactivating mutant p53.
Caption: this compound reactivates mutant p53 to restore tumor suppression.
References
Technical Support Center: Investigating Acquired Resistance to Rezatapopt
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing mechanisms of acquired resistance to Rezatapopt.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments aimed at understanding this compound resistance.
Question 1: My Y220C-mutant p53 cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the likely mechanisms?
Answer: Clinical evidence suggests that the primary mechanism of acquired resistance to this compound involves on-target secondary mutations in the TP53 gene. These mutations can be categorized into three main classes:
-
Mutations Affecting the DNA Binding Surface: These mutations lead to a loss of p53's ability to bind to the DNA of its target genes, even when this compound is bound and has restored the wild-type conformation.
-
Mutations in the this compound Binding Pocket: Alterations in the amino acid residues lining the Y220C-created crevice can prevent or weaken the binding of this compound, thus failing to stabilize the p53 protein.
-
Downstream Insertions/Deletions (Indels): Indels occurring downstream of the Y220C mutation can result in a frameshift, leading to a truncated and non-functional p53 protein.
It is also plausible, though less clinically documented for this compound, that resistance could arise from alterations in downstream signaling pathways that bypass the need for p53-mediated apoptosis.
Question 2: How can I confirm if my resistant cell line has acquired a secondary p53 mutation?
Answer: The most direct method is to sequence the TP53 gene in your resistant cell line and compare it to the parental, sensitive cell line.
-
Recommended Method: Sanger sequencing of the entire TP53 coding region is a reliable method. Pay close attention to the region around the Y220C mutation and the DNA binding domain.
-
Alternative Method: Next-Generation Sequencing (NGS) can provide more comprehensive genomic data and may reveal other potential resistance-conferring mutations beyond TP53.
Question 3: I've identified a secondary mutation. How do I functionally validate that it confers resistance to this compound?
Answer: Functional validation can be achieved through a series of experiments designed to assess the impact of the secondary mutation on this compound's mechanism of action.
-
Assess Cell Viability: Compare the IC50 value of this compound in the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates resistance.
-
Analyze p53 Target Gene Expression: this compound works by restoring p53's ability to upregulate its target genes. In a resistant cell line with a functionally significant secondary mutation, you would expect to see a lack of target gene induction upon this compound treatment. Key target genes to analyze include CDKN1A (p21), MDM2, and pro-apoptotic genes like PUMA and BAX.
-
Evaluate Protein Expression: Use Western blotting to check the protein levels of p53 and its downstream targets (e.g., p21). In resistant cells, you may not observe an increase in p21 protein levels following this compound treatment.
Question 4: My resistant cell line does not have a secondary p53 mutation. What other mechanisms should I investigate?
Answer: While less common, resistance could be mediated by alterations in pathways downstream of p53 or by mechanisms that promote cell survival independently of p53.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) or Inhibitor of Apoptosis Proteins (IAPs) can block the apoptotic cascade initiated by activated p53.[1][2]
-
Alterations in Downstream Effectors: Mutations or altered expression of key proteins in the apoptotic pathway, such as caspases, could impair the execution of cell death.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt or MAPK can promote cell survival and override p53-mediated apoptotic signals.
To investigate these possibilities, you can perform RNA sequencing or proteomic analysis to compare the expression profiles of your sensitive and resistant cell lines.
Quantitative Data Summary
The following tables provide a hypothetical but representative summary of data you might expect to generate when comparing a this compound-sensitive parental cell line with a derived resistant cell line harboring a secondary p53 mutation.
Table 1: Cell Viability in Response to this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Y220C) | 0.5 | 1 |
| Resistant (Y220C + secondary mutation) | >10 | >20 |
Table 2: p53 Target Gene Expression (Fold change after 24h this compound treatment)
| Gene | Parental (Y220C) | Resistant (Y220C + secondary mutation) |
| CDKN1A (p21) | 15.2 | 1.3 |
| MDM2 | 8.5 | 0.9 |
| PUMA | 12.1 | 1.1 |
| BAX | 6.8 | 1.0 |
Table 3: Protein Expression Levels (Relative to untreated control after 24h this compound treatment)
| Protein | Parental (Y220C) | Resistant (Y220C + secondary mutation) |
| Total p53 | Increased | Increased |
| p21 | Significantly Increased | No significant change |
| Cleaved Caspase-3 | Increased | No significant change |
Key Experimental Protocols
Protocol 1: Determination of Cell Viability using a Tetrazolium-Based Assay (e.g., MTT, XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Reagent Addition: Add the tetrazolium-based reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the IC50 value.
Protocol 2: Analysis of p53 Target Gene Expression by RT-qPCR
-
Cell Treatment: Treat sensitive and resistant cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for your genes of interest (e.g., CDKN1A, MDM2, PUMA, BAX) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.
Protocol 3: Western Blot Analysis of p53 Pathway Proteins
-
Cell Lysis: Treat cells as in Protocol 2 and then lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against your proteins of interest (e.g., p53, p21, cleaved caspase-3, and a loading control like β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein levels.
Visualizations
Caption: Mechanism of action of this compound in a sensitive cancer cell.
Caption: Overview of potential acquired resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
optimizing Rezatapopt dosing to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Rezatapopt dosing to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class, orally available small molecule designed as a p53 reactivator. It specifically targets the TP53 Y220C mutation. This mutation creates a crevice in the p53 protein, leading to thermal instability and loss of its tumor suppressor function.[1][2] this compound is designed to selectively bind to this pocket, stabilizing the mutant p53 protein and restoring its wild-type conformation and tumor-suppressing activities.[1][3]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the reactivation of mutant p53 Y220C, leading to the induction of apoptosis in cancer cells harboring this mutation. The clinical safety profile of this compound has been evaluated in the PYNNACLE phase 1/2 trial. Treatment-related adverse events (TRAEs) have been reported, which may be due to on-target effects in normal tissues or off-target activities. The most common TRAEs (occurring in >15% of patients) are nausea, fatigue, increased blood creatinine, and increased alanine aminotransferase (ALT). Most of these events were Grade 1-2, and individual Grade 3 TRAEs occurred at a rate of less than 6%.
Q3: How can we monitor the on-target activity of this compound in our experiments?
On-target activity can be monitored by assessing the activation of the p53 signaling pathway. This can be achieved by measuring the upregulation of p53 target genes, such as CDKN1A (p21) and MDM2, via quantitative reverse transcription PCR (qRT-PCR) or Western blot. A corresponding decrease in cell viability and induction of apoptosis in TP53 Y220C mutant cell lines would also indicate on-target activity.
Q4: Are there any known strategies to mitigate the gastrointestinal side effects observed with this compound?
Clinical data suggests that administering this compound with food can improve gastrointestinal tolerability. For in vivo animal studies, ensuring adequate hydration and nutrition may help in managing these effects.
Troubleshooting Guides
Issue 1: High level of cytotoxicity in non-target (wild-type p53) cells.
| Possible Cause | Troubleshooting Steps |
| Off-target activity | 1. Confirm Target Specificity: Run a dose-response curve of this compound on both TP53 Y220C mutant and wild-type cell lines. A significant rightward shift in the IC50 for wild-type cells should be observed. 2. Assess Apoptosis Induction: Use Annexin V/PI staining to confirm if the observed cytotoxicity is due to apoptosis. 3. Lower Concentration: Reduce the concentration of this compound to a range that maintains efficacy in the target cells while minimizing effects on non-target cells. |
| Compound instability | 1. Check Compound Integrity: Verify the purity and integrity of the this compound stock through methods like HPLC. 2. Proper Storage: Ensure the compound is stored under recommended conditions to prevent degradation. |
| Cell line misidentification | 1. Cell Line Authentication: Confirm the identity and p53 mutation status of your cell lines through STR profiling and sequencing. |
Issue 2: Inconsistent apoptosis induction in TP53 Y220C mutant cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosing | 1. Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to identify the optimal concentration and incubation time for apoptosis induction. |
| Cell culture variability | 1. Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. 2. Seeding Density: Optimize cell seeding density to avoid confluency-related artifacts. |
| Assay timing | 1. Apoptotic Window: The timing of analysis is critical. If measured too early, the percentage of apoptotic cells may be too low. If too late, cells may have progressed to secondary necrosis. |
Data Presentation
Table 1: Summary of this compound Clinical Efficacy (PYNNACLE Phase 2 Interim Data)
| Tumor Type | Overall Response Rate (ORR) |
| All Tumors (n=97) | 33% |
| Ovarian Cancer (n=44) | 43% |
| Breast Cancer (n=11) | 18% |
| Endometrial Cancer (n=5) | 60% |
| Lung Cancer (n=18) | 22% |
| Other Solid Tumors (n=19) | 21% |
Data as of August 4, 2025, data cutoff.
Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound
| Adverse Event | Frequency | Common Grade |
| Nausea | >15% | 1-2 |
| Fatigue | >15% | 1-2 |
| Blood Creatinine Increased | >15% | 1-2 |
| Alanine Aminotransferase (ALT) Increased | >15% | 1-2 |
Experimental Protocols
Protocol 1: Dose-Response Assessment of On-Target vs. Off-Target Cytotoxicity
-
Cell Seeding: Seed TP53 Y220C mutant cells (e.g., NUGC-3) and p53 wild-type cells (e.g., A549) in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).
-
Treatment: After 24 hours, replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Assess cell viability using a commercial assay such as CellTiter-Glo® or an MTS assay.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and calculate the IC50 for each cell line.
Protocol 2: Quantification of Apoptosis via Annexin V/PI Staining
-
Cell Treatment: Treat TP53 Y220C mutant cells with this compound at the desired concentration and for the optimal time determined from previous experiments. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: this compound's mechanism of action on mutant p53.
Caption: Experimental workflow for optimizing this compound dosing.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) toxicity associated with Rezatapopt in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal toxicities observed with this compound in clinical studies?
A1: Based on clinical trial data from the PYNNACLE study, the most frequently reported treatment-related gastrointestinal adverse events are nausea and vomiting.[1][2] These are generally mild to moderate in severity (Grade 1-2).[3][4]
Q2: What is the primary clinical strategy for mitigating this compound-related gastrointestinal toxicity?
A2: The primary strategy to improve gastrointestinal tolerability of this compound is to administer it with food. Clinical data has shown a notable improvement in GI side effects when this compound is taken with a meal.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a first-in-class small molecule that reactivates the mutant p53 Y220C protein. It selectively binds to a pocket created by the Y220C mutation, restoring the wild-type conformation and tumor-suppressing function of the p53 protein. This leads to the activation of downstream p53 target genes involved in cell cycle arrest and apoptosis.
Q4: Is the direct mechanism of this compound-induced gastrointestinal toxicity known?
A4: The precise molecular mechanism by which this compound causes gastrointestinal side effects has not been explicitly detailed in publicly available literature. It is hypothesized that the reactivation of p53 in normal gastrointestinal tissues could play a role, as p53 is a critical regulator of cellular stress responses, which might temporarily disrupt normal gut homeostasis.
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues researchers may encounter during preclinical studies with this compound.
| Issue | Potential Cause | Troubleshooting/Management Strategy |
| Unexpectedly high incidence or severity of nausea/emesis in animal models (e.g., ferrets, dogs). | High dose of this compound, fasting state of animals. | - Dose-Response Assessment: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Administration with Food: Mimic the clinical strategy by administering this compound with a small meal to the animals. Record food consumption to ensure consistency. |
| Difficulty in quantifying nausea in rodent models. | Rodents do not vomit. | - Pica Model: Use kaolin consumption (pica) as a surrogate marker for nausea in rats. An increase in the consumption of non-nutritive substances like kaolin can indicate a nausea-like state. |
| Observed changes in stool consistency or frequency. | Potential effects on gastrointestinal motility. | - Gastrointestinal Motility Assay: Evaluate the effect of this compound on gastric emptying and intestinal transit time. This can be assessed using non-invasive methods like scintigraphy or contrast-enhanced MRI, or through terminal studies using charcoal or phenol red as markers. |
| Histopathological evidence of gastrointestinal injury. | Direct or indirect cellular toxicity. | - Histopathological Analysis: If significant GI distress is observed, perform a thorough histological examination of the stomach, small intestine, and colon to assess for any drug-induced mucosal injury, such as inflammation, ulceration, or changes in crypt architecture. |
Quantitative Data Summary
Table 1: Clinically Observed Gastrointestinal Adverse Events with this compound
| Adverse Event | Frequency | Severity | Management Note |
| Nausea | >15% of patients | Mostly Grade 1-2 | Improved tolerability with food administration. |
| Vomiting | Reported, but less frequent than nausea | Mostly Grade 1-2 | Improved tolerability with food administration. |
Note: This data is derived from clinical trial results and may not be directly transferable to preclinical models.
Detailed Experimental Protocols
Protocol 1: Assessment of Nausea in Rats using the Pica Model
-
Acclimatization: House rats individually and allow them to acclimate to the housing conditions and handling for at least 3 days.
-
Baseline Kaolin Intake: Provide a pre-weighed amount of kaolin (a non-nutritive clay) in a separate food container in addition to their regular chow. Measure the amount of kaolin consumed daily for 3 days to establish a baseline.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Post-Dosing Kaolin Intake: Continue to measure kaolin consumption for a pre-determined period post-dosing (e.g., 24-72 hours).
-
Data Analysis: Compare the amount of kaolin consumed by the this compound-treated group to the vehicle control group. A statistically significant increase in kaolin consumption in the treated group is indicative of a nausea-like state.
Protocol 2: Evaluation of Gastrointestinal Transit in Mice
-
Fasting: Fast mice for 2-4 hours before the experiment, with free access to water.
-
Marker Administration: Administer a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a phenol red solution, via oral gavage.
-
This compound Administration: Administer this compound or vehicle control either prior to or concurrently with the marker, depending on the experimental design.
-
Euthanasia and Tissue Collection: At a specific time point after marker administration (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Measurement: Carefully dissect the entire gastrointestinal tract from the stomach to the cecum. For the charcoal meal method, measure the total length of the small intestine and the distance the charcoal has traveled. For the phenol red method, the stomach and small intestine are divided into segments, and the amount of phenol red in each segment is quantified spectrophotometrically.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the marker. Compare the transit distance between the this compound-treated and vehicle control groups.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for managing GI toxicity.
References
Technical Support Center: Rezatapopt Oral Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Rezatapopt in animal models. The focus is on addressing challenges related to achieving optimal and consistent oral bioavailability during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: Is poor oral bioavailability a known issue for this compound?
Current preclinical data suggests that this compound is an orally active agent with a favorable pharmacokinetic profile in mouse models.[1][2][3][4] While not characterized by inherently "poor" bioavailability, optimizing the formulation and experimental conditions is crucial for ensuring consistent and effective drug exposure in animal studies. Factors such as solubility, formulation, and gastrointestinal conditions can influence absorption.
Q2: What is the recommended vehicle for oral administration of this compound in mice?
One documented successful vehicle for this compound in animal studies is a suspended solution in 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline. This formulation aids in solubilizing the compound for oral and intraperitoneal injections.
Q3: What are the reported pharmacokinetic parameters of this compound in mice?
Pharmacokinetic studies in mice have shown desirable exposure levels. For instance, a 50 mg/kg oral dose of this compound resulted in a Cmax of 16,600 ng/mL and an AUC0-last of 163,342 ng h/mL.
Q4: How does this compound's formulation impact its efficacy in vivo?
The formulation is critical for achieving sufficient plasma exposure to observe the desired pharmacological effect. In xenograft mouse models with the TP53 Y220C mutation, oral administration of this compound has demonstrated significant tumor growth inhibition and even regression at well-tolerated doses. This efficacy is directly linked to the reactivation of the p53 pathway, which requires adequate drug concentration at the tumor site.
Q5: What are some general strategies to improve the oral bioavailability of research compounds like this compound?
While this compound has shown good oral activity, general strategies for enhancing oral bioavailability of poorly soluble compounds can be considered if issues arise. These include:
-
Formulation-based approaches :
-
Lipid-based delivery systems : These can enhance solubility by dissolving the drug in lipid carriers.
-
Solid dispersions : Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.
-
Micronization : Reducing the particle size increases the surface area, which can improve the dissolution rate.
-
-
Chemical modification :
-
Prodrugs : Modifying the drug molecule to improve its physicochemical properties.
-
-
Nanoparticle delivery systems : Encapsulating the drug in nanoparticles can improve solubility and absorption.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Improper gavage technique, inconsistent formulation preparation, animal stress affecting GI motility. | Ensure all personnel are proficient in oral gavage. Prepare the formulation fresh daily and ensure homogeneity. Acclimatize animals to handling and gavage procedures. |
| Lower than expected plasma exposure (low Cmax and AUC) | Poor solubility of the compound in the chosen vehicle, rapid metabolism. | Re-evaluate the formulation. Consider using solubility enhancers like cyclodextrins. If metabolism is suspected, co-administration with a metabolic inhibitor (in exploratory studies) could be considered, though this would be a deviation from standard protocols. |
| Lack of in vivo efficacy despite in vitro potency | Insufficient drug exposure at the tumor site, potential for rapid clearance. | Conduct a pilot pharmacokinetic study to confirm drug exposure in the study animals. Correlate plasma levels with the doses used in efficacy studies. Ensure the dosing regimen is frequent enough to maintain therapeutic concentrations. |
| Precipitation of the compound in the formulation | The compound's concentration exceeds its solubility in the vehicle. | Reduce the concentration of this compound in the formulation. Use co-solvents or different solubility-enhancing excipients. Sonication may also help in achieving a stable suspension. |
| Gastrointestinal side effects observed in animals | High local concentration of the drug, irritation from the vehicle. | Administering the formulation with food may improve gastrointestinal tolerability. Consider lowering the dose or splitting the daily dose into multiple administrations. Evaluate the tolerability of the vehicle alone in a control group. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 80 mg/mL (146.64 mM) | |
| Suspended Solution (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.58 mM) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Dose (Oral) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | Reference |
| 50 mg/kg | 16,600 | 163,342 |
Table 3: In Vivo Efficacy of this compound in a NUGC-3 Xenograft Mouse Model
| Dose (Oral, QD) | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| 25 mg/kg | 33% | - | |
| 50 mg/kg | 71% | - | |
| 100 mg/kg | - | 80% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on the formulation described for preclinical studies.
-
Prepare a 20% SBE-β-CD solution : Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare a this compound stock solution : Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.
-
Prepare the final dosing solution : Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution to yield a final this compound concentration of 2.5 mg/mL.
-
Homogenize the solution : Mix the solution thoroughly before each administration to ensure a uniform suspension.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This is a general protocol based on descriptions of this compound's preclinical evaluation.
-
Cell Culture : Culture a human cancer cell line with the TP53 Y220C mutation (e.g., NUGC-3 gastric cancer cells).
-
Animal Model : Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation : Subcutaneously inject the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth regularly using calipers.
-
Randomization : Once tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups.
-
Treatment Administration : Administer this compound orally at the desired doses (e.g., 25, 50, 100 mg/kg) daily. Administer the vehicle solution to the control group.
-
Data Collection : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53 pathway markers).
Visualizations
Caption: this compound's mechanism of action on the p53 signaling pathway.
Caption: Experimental workflow for assessing oral bioavailability in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Rezatapopt Clinical Trials: The Critical Role of KRAS Wild-Type Status
Technical Support Center
This document addresses the frequently asked question regarding the inclusion criteria for Rezatapopt clinical trials, specifically the requirement for patients to have KRAS wild-type tumors. This guide is intended for researchers, scientists, and drug development professionals involved in oncology research and clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PC14586) is a first-in-class, orally available small molecule designed to reactivate the mutant p53 protein, specifically targeting the Y220C mutation.[1][2][3] The TP53 Y220C mutation leads to a conformational change in the p53 protein, creating a pocket that destabilizes the protein and impairs its tumor suppressor functions.[4] this compound binds to this pocket, stabilizing the p53 protein and restoring its wild-type conformation and tumor-suppressive activities.[2]
Q2: Why is KRAS wild-type status a requirement for enrollment in this compound clinical trials?
The primary reason for requiring KRAS wild-type status in this compound clinical trials, such as the PYNNACLE study, is based on clinical observations of patient response. Early clinical data from the PYNNACLE trial showed that patients with KRAS-mutated tumors did not respond to this compound treatment. Specifically, an early analysis of the trial revealed no responses in 15 patients with KRAS-positive tumors. In contrast, patients with KRAS wild-type tumors have demonstrated significant and promising response rates.
From a biological standpoint, oncogenic KRAS signaling is a potent driver of cell proliferation and survival, and it can counteract the tumor-suppressive functions of p53. Even with the restoration of p53 function by this compound, the constitutively active downstream signaling from mutant KRAS may be sufficient to override the anti-tumor effects of reactivated p53, leading to therapeutic resistance.
Q3: What is the clinical evidence supporting the efficacy of this compound in KRAS wild-type tumors?
Clinical data from the Phase 1/2 PYNNACLE trial has demonstrated the efficacy of this compound in patients with TP53 Y220C-mutated and KRAS wild-type advanced solid tumors.
| Patient Population | Overall Response Rate (ORR) | Notes |
| TP53 Y220C-mutant, KRAS wild-type solid tumors (at RP2D of 2000 mg daily) | 38% | Confirmed ORR in 16 evaluable patients from the Phase 1 portion. |
| TP53 Y220C-mutant, KRAS wild-type solid tumors | 34% | ORR in 38 evaluable patients across various doses. |
| TP53 Y220C-mutant, KRAS wild-type solid tumors (Phase 2 interim analysis) | 34% | ORR in 103 evaluable patients across all cohorts. |
Troubleshooting Guide
Issue: A potential clinical trial candidate has a confirmed TP53 Y220C mutation but their KRAS mutation status is unknown.
Resolution: It is mandatory to determine the KRAS mutation status of the patient before enrollment in a this compound clinical trial. Patients with a known KRAS mutation are not eligible for the trial.
Issue: Understanding the potential for resistance to this compound.
Insight: While this compound targets the restoration of p53 function, the presence of other potent oncogenic drivers, such as a KRAS mutation, is a primary mechanism of resistance. The constitutively active KRAS signaling pathway can bypass the tumor-suppressive effects of reactivated p53.
Experimental Protocols
Determining KRAS Mutation Status for Clinical Trial Eligibility
The protocol for determining KRAS mutation status for enrollment in clinical trials like PYNNACLE typically involves molecular testing of a tumor tissue sample.
1. Sample Collection and Preparation:
- A formalin-fixed paraffin-embedded (FFPE) tumor tissue block or unstained slides are collected from the patient.
- The tumor area is identified by a pathologist, and DNA is extracted from the tumor cells.
2. DNA Extraction:
- Commercially available DNA extraction kits optimized for FFPE tissue are used to isolate genomic DNA.
- DNA quality and quantity are assessed using spectrophotometry or fluorometry.
3. KRAS Mutation Analysis:
- Polymerase Chain Reaction (PCR)-based methods:
- Allele-specific PCR (AS-PCR): This method uses primers that specifically amplify mutant or wild-type KRAS sequences.
- Quantitative PCR (qPCR): Real-time PCR assays can be used to detect and quantify specific KRAS mutations.
- DNA Sequencing:
- Sanger Sequencing: This is a traditional method for DNA sequencing and can be used to detect mutations in the KRAS gene.
- Next-Generation Sequencing (NGS): NGS panels that include the KRAS gene are increasingly used to simultaneously assess mutations in multiple cancer-related genes. This is often the preferred method in modern clinical trials.
4. Data Analysis and Interpretation:
- The results are analyzed to determine if any mutations are present in the KRAS gene, particularly in codons 12 and 13.
- A report is generated indicating the KRAS mutation status (wild-type or mutant) for the patient.
Signaling Pathways and Logical Relationships
Below are diagrams illustrating the mechanism of action of this compound and the rationale for the KRAS wild-type requirement.
References
- 1. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 2. Discovery of this compound (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline | this compound | PMV Pharma [pmvpharma.com]
- 4. This compound | PYNNACLE clinical study [pynnaclestudy.com]
limitations of current in vitro models for Rezatapopt
This technical support center provides researchers, scientists, and drug development professionals with guidance on the limitations of current in vitro models for Rezatapopt, alongside troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Understanding this compound
This compound is a pioneering, first-in-class, selective small molecule designed to reactivate the p53 tumor suppressor protein in cancers harboring the specific TP53 Y220C mutation. This mutation creates a druggable pocket on the p53 protein, leading to its thermal instability and loss of function.[1][2] this compound binds to this pocket, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive activities, which include inducing cell cycle arrest and apoptosis.[2][3][4]
Limitations of Current In Vitro Models
While in vitro models are indispensable for studying this compound's mechanism and efficacy, it is crucial to acknowledge their inherent limitations to ensure accurate data interpretation and translation to more complex biological systems.
General Limitations of 2D Cell Culture
Traditional two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat surface, are a primary tool for initial this compound screening. However, they present several limitations:
-
Lack of Physiological Relevance: 2D cultures do not replicate the complex three-dimensional (3D) architecture of a tumor, including cell-cell and cell-extracellular matrix (ECM) interactions. This can alter cellular morphology, polarity, and signaling pathways.
-
Uniform Drug Exposure: In a monolayer, all cells are equally exposed to this compound, which does not reflect the drug diffusion gradients and varied microenvironments within a solid tumor.
-
Absence of Tumor Microenvironment (TME): 2D models lack the complex interplay between cancer cells and stromal cells (e.g., fibroblasts, immune cells) that occurs in the TME. This is a significant drawback as the TME can influence p53 signaling and drug response.
Specific Challenges for this compound in 2D Models
Beyond the general limitations, researchers using 2D models for this compound may encounter specific challenges:
-
Oversimplified Representation of p53 Reactivation: The restoration of p53 function is a complex process. 2D cultures may not fully recapitulate the downstream cellular consequences of p53 reactivation in the context of a tumor's spatial organization.
-
Misleading Drug Sensitivity: The direct and uniform access of this compound to cells in 2D culture can lead to an overestimation of its potency compared to the in vivo situation where drug penetration into the tumor mass is a critical factor.
Transitioning to 3D Models
Three-dimensional (3D) culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying this compound. These models can be generated from cancer cell lines or patient-derived tissues.
-
Advantages of 3D Models:
-
Mimic tumor architecture and cell-cell interactions.
-
Establish nutrient and oxygen gradients, similar to a solid tumor.
-
Can incorporate components of the TME, such as cancer-associated fibroblasts.
-
-
Limitations of 3D Models:
-
Reproducibility: Can be more challenging to maintain consistent size and morphology compared to 2D cultures.
-
Analysis: Can be more complex to analyze due to their 3D structure, often requiring specialized imaging and dissociation techniques.
-
Cost and Time: Generally more expensive and time-consuming to establish and maintain than 2D cultures.
-
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low cytotoxicity observed in a TP53 Y220C mutant cell line. | Cell Line Integrity: The cell line may have lost the TP53 Y220C mutation over multiple passages, or it may have acquired secondary mutations in the TP53 gene or downstream pathways that confer resistance. | 1. Verify Mutation Status: Regularly authenticate your cell line and confirm the presence of the TP53 Y220C mutation using sequencing. 2. Check for Secondary Mutations: If possible, perform genomic analysis to identify potential resistance-conferring mutations. 3. Use a Positive Control Cell Line: Test this compound on a well-characterized TP53 Y220C cell line (e.g., NUGC-3) to ensure the compound is active. |
| Suboptimal Drug Concentration or Exposure Time: The concentration of this compound may be too low, or the incubation time may be insufficient to induce a response. | 1. Perform a Dose-Response and Time-Course Experiment: Test a wide range of this compound concentrations and measure cell viability at multiple time points (e.g., 24, 48, 72 hours). 2. Refer to Published Data: Consult literature for effective concentrations and incubation times in similar cell lines. | |
| Experimental Artifacts: Issues with the viability assay (e.g., MTT, CellTiter-Glo) or incorrect reagent preparation. | 1. Validate Assay Performance: Ensure your cell viability assay is optimized for your specific cell line and experimental conditions. 2. Check Reagent Quality: Confirm the integrity and proper storage of this compound and all assay reagents. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. | 1. Standardize Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for all related experiments. 2. Monitor Cell Health: Regularly check for signs of stress or contamination in your cultures. |
| Drug Stability: this compound may be degrading in the culture medium over long incubation periods. | 1. Prepare Fresh Drug Solutions: Always use freshly prepared solutions of this compound for each experiment. 2. Consider Media Changes: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| No significant increase in p21 or MDM2 expression after this compound treatment. | Incorrect Timing of Analysis: The peak expression of downstream targets like p21 and MDM2 can be transient. | 1. Perform a Time-Course Experiment: Analyze protein or mRNA levels at various time points post-treatment (e.g., 4, 8, 12, 24 hours) to identify the optimal time for analysis. |
| Issues with Detection Method: Problems with antibodies for Western blotting or primers for qPCR. | 1. Validate Antibodies and Primers: Ensure your antibodies and primers are specific and validated for the intended application. 2. Use Positive Controls: Include a positive control for p21 and MDM2 induction if available. | |
| Cell Line-Specific Differences: The magnitude and kinetics of downstream target induction can vary between different TP53 Y220C cell lines. | 1. Characterize Your Cell Line: If using a less common cell line, perform baseline characterization of its p53 pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on preclinical data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response studies in TP53 Y220C mutant cell lines. The IC50 for growth inhibition in sensitive cell lines like NUGC-3 is typically in the nanomolar to low micromolar range.
Q2: How can I confirm that this compound is reactivating mutant p53 in my cell line?
A2: You can assess p53 reactivation through several methods:
-
Western Blot Analysis: Look for an increase in the protein levels of p53 downstream targets such as p21 and MDM2.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of p53 target genes like CDKN1A (p21) and MDM2.
-
Cell Cycle Analysis: Use flow cytometry to detect an increase in the G1 cell cycle arrest phase.
-
Apoptosis Assays: Measure markers of apoptosis, such as cleaved caspase-3 or Annexin V staining.
Q3: Are there any known off-target effects of this compound?
A3: this compound is designed to be highly selective for the Y220C mutant p53. However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is recommended to include control cell lines that do not harbor the TP53 Y220C mutation (e.g., wild-type TP53 or other TP53 mutations) in your experiments to assess specificity.
Q4: Can I use this compound in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies are exploring the combination of this compound with other therapies, such as chemotherapy and immunotherapy. The rationale is that reactivating p53 can sensitize cancer cells to other treatments. When designing combination studies, it is important to carefully consider the timing and sequence of drug administration.
Q5: How should I prepare and store this compound for in vitro use?
A5: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the stock solution should be diluted to the final desired concentration in the culture medium immediately before use.
Data Presentation
Table 1: In Vitro Efficacy of this compound in TP53 Y220C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Activity | Reference |
| NUGC-3 | Gastric | MTT Assay | IC50 (Growth Inhibition) | ~0.5 µM | |
| T3M-4 | Pancreatic | MTT Assay | IC50 (Growth Inhibition) | ~1.2 µM | |
| - | - | TR-FRET Assay | SC150 (DNA Binding) | 9 nM |
IC50: Half-maximal inhibitory concentration. SC150: Substrate concentration required to increase DNA binding by 1.5-fold.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a standard MTT assay.
Materials:
-
TP53 Y220C mutant and control cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p21 and MDM2
This protocol describes the detection of p21 and MDM2 protein expression following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound for the desired duration. Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 3. PYNNACLE phase II clinical trial protocol: this compound (PC14586) monotherapy in advanced or metastatic solid tumors with a TP53 Y220C mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rezatapopt Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Rezatapopt, a first-in-class p53 reactivator. The focus is on addressing challenges related to its efficacy, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to reactivate the function of the mutated p53 tumor suppressor protein. Specifically, it targets the Y220C mutation in the TP53 gene.[1][2][3] This mutation creates a crevice in the p53 protein that destabilizes it and impairs its DNA-binding ability.[1][4] this compound binds to this pocket, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions. This leads to the upregulation of p53 target genes, such as CDKN1A (p21) and MDM2, which in turn can induce cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.
Q2: My TP53 Y220C mutant cell line is not responding to this compound treatment. What are the potential reasons for this lack of efficacy?
A2: Several factors could contribute to a lack of response to this compound in a TP53 Y220C mutant cell line:
-
Acquired secondary mutations in TP53: The development of additional mutations in the TP53 gene is a primary mechanism of acquired resistance. These secondary mutations can interfere with the binding of this compound to the Y220C pocket or disrupt the DNA-binding surface of the p53 protein, rendering it non-functional even after conformational stabilization by the drug.
-
Alterations in downstream signaling pathways: The efficacy of reactivated p53 is dependent on intact downstream signaling pathways. Defects in these pathways, such as mutations in apoptosis-regulating proteins or cell cycle checkpoint components, could render the cells resistant to p53-mediated growth arrest and cell death.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of this compound from the cell, preventing it from reaching its intracellular target.
-
Experimental conditions: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell culture maintenance, or issues with the this compound compound itself, can lead to a perceived lack of efficacy.
Q3: Are there known combination therapies that can enhance the efficacy of this compound?
A3: Yes, combination strategies are being explored to enhance the efficacy of this compound and overcome potential resistance. Preclinical and clinical studies are investigating combinations with various agents:
-
Chemotherapeutic agents: Combining this compound with standard-of-care chemotherapies is a promising approach. For instance, a clinical trial is evaluating this compound in combination with azacitidine for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
-
BCL-2 inhibitors: Concurrent treatment with BCL-2 inhibitors like venetoclax is also under investigation, with the rationale that blocking this anti-apoptotic protein can sensitize cancer cells to p53-mediated apoptosis.
-
Immune checkpoint inhibitors: Although an initial study of this compound with pembrolizumab was discontinued due to toxicity and lack of benefit, preclinical data suggest that p53 reactivation can enhance antitumor immunity, indicating that further research into combinations with immunotherapy may be warranted.
Troubleshooting Guide
This guide provides steps to take when encountering unexpected results or a lack of efficacy with this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment in a known TP53 Y220C mutant cell line. | 1. Suboptimal drug concentration. 2. Incorrect cell line identity or TP53 mutation status. 3. Development of acquired resistance. 4. Inactive this compound compound. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Verify the cell line's identity through short tandem repeat (STR) profiling and confirm the TP53 Y220C mutation status by sequencing. 3. Sequence the TP53 gene in the treated cells to check for secondary mutations. 4. Test the compound on a sensitive control cell line to ensure its activity. |
| Initial response to this compound followed by regrowth of the cell population. | 1. Selection of a resistant subpopulation. 2. Acquired resistance through new mutations. | 1. Isolate the resistant colonies and perform molecular characterization, including TP53 sequencing. 2. Establish a this compound-resistant cell line for further investigation of resistance mechanisms. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variations in drug preparation and addition. 3. Cell culture contamination. | 1. Ensure accurate and consistent cell counting and seeding for all experiments. 2. Prepare fresh drug dilutions for each experiment and ensure uniform mixing. 3. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture Initiation: Begin with a parental TP53 Y220C mutant cancer cell line that has a known sensitivity to this compound.
-
Initial this compound Exposure: Treat the cells with a low concentration of this compound (e.g., the IC25 or IC50 value).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This process of stepwise dose escalation should be carried out over several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones using limiting dilution or cylinder cloning.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to this compound using cell viability assays. Characterize the molecular mechanisms of resistance by performing TP53 gene sequencing, protein expression analysis of p53 and its downstream targets, and assessment of drug efflux pump activity.
Protocol 2: Synergy Analysis of this compound with a Combination Agent
-
Cell Seeding: Seed the cancer cell line of interest in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent.
-
Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and the combination at various ratios.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Calculation: Analyze the data using software that can calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Quantitative Data Summary
Table 1: Efficacy of this compound in TP53 Y220C Mutant Solid Tumors (PYNNACLE Phase 2 Trial)
| Tumor Type | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) |
| All Tumors (evaluable patients) | 33% - 34% | 6.2 - 7.6 |
| Ovarian Cancer | 43% - 46% | 7.6 - 8.0 |
| Breast Cancer | 18% | Not Reported |
| Endometrial Cancer | 60% | Not Reported |
| Lung Cancer | 22% | Not Reported |
| Other Tumors | 21% | Not Reported |
Data is aggregated from interim analyses of the PYNNACLE trial and may be subject to change.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in a TP53 Y220C mutant cancer cell.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for assessing the synergistic effects of this compound with another drug.
References
- 1. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. PYNNACLE phase II clinical trial protocol: this compound (PC14586) monotherapy in advanced or metastatic solid tumors with a TP53 Y220C mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
potential off-target effects of Rezatapopt in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Rezatapopt in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a first-in-class small molecule designed to selectively bind to the crevice created by the Y220C mutation in the p53 protein, thereby restoring its tumor suppressor function.[1][2] Preclinical studies have demonstrated a high degree of selectivity. In proliferation assays, this compound and its related compounds were found to be over 10- to 100-fold more selective for p53-Y220C mutant cell lines compared to control cells, which suggests a low probability of off-target toxicities.[3]
Q2: Have any specific off-target interactions been identified in preclinical screening?
While comprehensive off-target screening panel data for this compound is not publicly available, its high selectivity is a key design feature.[4] The development process for such targeted therapies typically involves screening against a panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes to ensure specificity. The favorable safety profile observed in preclinical and clinical studies suggests no major off-target liabilities were identified that would have halted development.[5]
Q3: What are the most common adverse events observed in clinical trials, and could they be related to off-target effects?
The most frequently reported treatment-related adverse events (TRAEs) in clinical trials include nausea, vomiting, increased blood creatinine, and increased alanine aminotransferase (ALT). While these could be potential off-target effects, they may also represent on-target effects in normal tissues that have a high cell turnover or express the p53 Y220C mutation. Further investigation is required to definitively distinguish between on-target and off-target effects for these observed toxicities.
Q4: How can I assess potential off-target effects of this compound in my own preclinical models?
To evaluate potential off-target effects, a tiered approach is recommended. Initially, a broad in vitro screening against a panel of receptors, kinases, and enzymes can be performed. Any identified "hits" should then be followed up with functional cellular assays to determine the physiological relevance of the interaction. Finally, in vivo toxicology studies in relevant animal models are crucial to understand the potential for off-target related adverse events.
Troubleshooting Guides
Issue: Unexpected cytotoxicity in non-p53 Y220C cell lines.
-
Confirm Genotype: First, re-verify the p53 status of your control cell lines using sequencing to ensure they do not harbor the Y220C mutation or other mutations that might confer sensitivity.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 in your control and p53 Y220C cell lines. A significant difference in potency (ideally >100-fold) should be observed.
-
Off-Target Panel Screening: If cytotoxicity in control lines is observed at concentrations close to the efficacious dose in p53 Y220C lines, consider screening this compound against a broad off-target panel to identify potential unintended targets.
-
Literature Review: Search for literature on the identified off-targets to understand if their inhibition is known to cause cytotoxicity in the cell types you are studying.
Issue: In vivo toxicity observed at therapeutic doses (e.g., elevated liver enzymes, kidney markers).
-
Histopathological Analysis: Conduct a thorough histopathological examination of the affected organs (liver, kidney) to characterize the nature of the toxicity (e.g., inflammation, necrosis, apoptosis).
-
On-Target vs. Off-Target Deconvolution:
-
Paired Tumor/Normal Tissue Analysis: If possible, analyze p53 status in the affected normal tissues. The presence of the Y220C mutation could suggest on-target toxicity.
-
In Vitro Follow-up: If off-target hits were identified in screening panels, investigate whether these off-targets are expressed in the affected organs and if their modulation could lead to the observed toxicity.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels in the affected tissues with the onset and severity of the toxicity. This can help to establish a therapeutic window.
Data Presentation
Table 1: Illustrative Summary of Preclinical Off-Target Screening for this compound
This table is a representative example of typical off-target screening results and is not based on publicly available data for this compound. It is for illustrative purposes only.
| Target Class | Number of Targets Screened | Assay Type | Results (at 10 µM this compound) |
| Kinases | >400 | Radiometric Kinase Assay | No significant inhibition (>50%) observed |
| GPCRs | >100 | Radioligand Binding Assay | No significant binding (>50% displacement) observed |
| Ion Channels | >50 | Electrophysiology/Binding | No significant modulation (>30%) observed |
| Nuclear Receptors | >40 | Ligand Binding Assay | No significant binding (>50% displacement) observed |
| Other Enzymes | >100 | Various functional assays | No significant inhibition (>50%) observed |
Experimental Protocols
Protocol 1: In Vitro Kinase Off-Target Screening
-
Objective: To assess the potential of this compound to inhibit the activity of a broad panel of protein kinases.
-
Methodology:
-
Utilize a radiometric kinase assay format (e.g., using ³³P-ATP).
-
Screen this compound at a fixed concentration (e.g., 10 µM) in duplicate against a panel of over 400 purified human kinases.
-
The specific substrate and reaction conditions for each kinase should be optimized.
-
Incubate the kinase, substrate, ATP, and this compound for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the incorporation of the radiolabel into the substrate using a filter-binding method and scintillation counting.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis: Identify any kinases that show >50% inhibition. For these "hits," perform a follow-up dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Toxicology Assessment in Rodent Models
-
Objective: To evaluate the potential toxicity of this compound in vivo following repeated dosing.
-
Methodology:
-
Use two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).
-
Administer this compound orally once daily for 28 consecutive days at three dose levels (e.g., 50, 150, and 500 mg/kg) and a vehicle control.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis (including liver and kidney function markers).
-
At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes. The No Observed Adverse Effect Level (NOAEL) should be determined. Correlate any observed toxicities with histopathological findings.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 3. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline | this compound | PMV Pharma [pmvpharma.com]
- 5. ir.pmvpharma.com [ir.pmvpharma.com]
addressing variability in Rezatapopt experimental results
Welcome to the technical support center for Rezatapopt (also known as PC14586). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule designed to selectively reactivate the p53 tumor suppressor protein that is mutated at the Y220C position.[1][2][3] The TP53 Y220C mutation creates a small, druggable pocket on the surface of the p53 protein, leading to its thermal instability and loss of function.[4][5] this compound binds to this crevice, stabilizing the mutant p53 protein in its wild-type conformation. This restoration of proper folding reactivates its DNA-binding ability and downstream tumor suppressor functions, including the induction of cell cycle arrest and apoptosis.
Q2: In which cell lines is this compound expected to be active?
A2: this compound's activity is highly specific to cancer cells harboring the TP53 Y220C mutation. Preclinical studies have demonstrated its ability to inhibit proliferation across various Y220C-expressing cell lines. For example, the human gastric cancer cell line NUGC-3, which has a TP53 Y220C mutation, is sensitive to this compound. It is crucial to confirm the TP53 mutation status of your cell lines before initiating experiments.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions are typically prepared in DMSO. It is advisable to protect the compound from light. Always refer to the manufacturer's specific instructions for optimal storage and handling.
Troubleshooting Guides
Guide 1: Inconsistent Anti-proliferative Activity
Q: We are observing significant well-to-well or experiment-to-experiment variability in our cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®) with this compound. What could be the cause?
A: Variability in anti-proliferative assays can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Compound Solubility/Precipitation | This compound is an orally available small molecule, but may have limited solubility in aqueous media. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect your stock solutions and final dilutions for any signs of precipitation. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure your cell suspension is homogenous before seeding and use a calibrated multichannel pipette. We recommend performing a cell count for each experiment. |
| Cell Line Integrity | The sensitivity of cell lines to this compound is dependent on the presence of the TP53 Y220C mutation. Regularly verify the mutation status of your cell line. Also, be mindful of passage number, as high-passage cells can exhibit altered phenotypes and drug responses. |
| Presence of Other Mutations | Preclinical data suggests that the presence of mutations in the RAS pathway may decrease sensitivity to this compound. If you are using a new cell line, it is advisable to characterize its mutational profile for key oncogenes like KRAS. |
| Incubation Time | The effects of this compound on cell proliferation are time-dependent. Ensure that the incubation time is consistent across all experiments. A time-course experiment may be necessary to determine the optimal endpoint for your specific cell line. |
Experimental Workflow for Assessing Anti-proliferative Activity
Caption: A typical workflow for determining the IC50 of this compound.
Guide 2: Inconsistent Apoptosis Assay Results
Q: My Annexin V/Propidium Iodide (PI) staining results for this compound-treated cells are not consistent. What are the common pitfalls?
A: Apoptosis assays can be sensitive to experimental technique. Here are some common issues and solutions for Annexin V/PI assays.
Troubleshooting Decision Tree for Annexin V/PI Assays
Caption: A decision tree to troubleshoot Annexin V/PI assay issues.
Q: My caspase-3/7 activity assay shows low signal or high background after this compound treatment. How can I optimize this?
A: Caspase assays are enzymatic and can be influenced by several factors.
Potential Cause & Solution Table for Caspase Assays
| Potential Cause | Recommended Action |
| Suboptimal Apoptosis Induction Time | Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity for your cell line and this compound concentration. |
| Insufficient Protein Concentration | The amount of activated caspase in your lysate may be below the detection limit. Increase the number of cells used for lysate preparation or concentrate the lysate if possible. |
| Inactive Reagents | DTT (dithiothreitol) in the reaction buffer is crucial for caspase activity but is unstable. Prepare fresh DTT-containing buffers for each experiment. Ensure other reagents have been stored correctly and are within their expiration date. |
| Incorrect Buffer pH | Caspase activity is optimal at a neutral pH (typically 7.2-7.5). Verify the pH of your assay buffer. |
| High Background from Cell Lysis | Incomplete cell lysis can release proteases that may cleave the substrate non-specifically. Ensure complete lysis by following the protocol carefully and keeping samples on ice. |
Experimental Protocols & Data
This compound Signaling Pathway
This compound restores the wild-type function of the p53 Y220C mutant protein. This leads to the transcriptional activation of p53 target genes, which in turn mediate cellular responses such as cell cycle arrest and apoptosis.
Caption: The signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| SC150 (DNA Binding) | 9 nM | In vitro FRET assay | |
| IC50 (Cell Growth) | 504 nM | NUGC-3 (gastric cancer) | |
| Tumor Growth Inhibition | 71% | NUGC-3 xenograft (50 mg/kg, p.o., QD) | |
| Tumor Regression | 80% | NUGC-3 xenograft (100 mg/kg, p.o., QD) |
General Protocol: Western Blot for p21 Induction
-
Cell Treatment: Seed TP53 Y220C mutant cells (e.g., NUGC-3) and allow them to adhere overnight. Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the fold-change in p21 expression relative to the vehicle control.
References
Technical Support Center: Rezatapopt Administration and Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezatapopt. The information is designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: How should this compound be administered to improve tolerability in clinical trials?
A1: To improve tolerability, particularly to reduce gastrointestinal side effects, this compound should be administered with food.[1][2][3][4] Clinical data from the PYNNACLE Phase 1/2 trial indicates that administering this compound at a dose of 2000 mg once daily with food leads to better gastrointestinal tolerability compared to administration in a fasted state. The food co-administered should contain at least 100 calories and 3 grams of fat.
Q2: What is the impact of food on the pharmacokinetics (PK) of this compound?
A2: The administration of this compound with food has a positive effect on its pharmacokinetic profile. In healthy volunteers and patients with solid tumors, co-administration with food resulted in higher plasma concentrations (Cmax) and increased overall drug exposure (AUC) compared to a fasted state. This positive food effect may be attributed to enhanced solubilization of the drug with bile salts following food intake.
Q3: What are the most common treatment-related adverse events (TRAEs) associated with this compound, and how does administration with food affect them?
A3: The most frequently observed TRAEs are primarily gastrointestinal and include nausea, vomiting, and fatigue. Increased blood creatinine and alanine aminotransferase (ALT) have also been reported. Clinical studies have shown that administering this compound with food significantly reduces the incidence and severity of gastrointestinal TRAEs.
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class, small molecule p53 reactivator. It is designed to selectively bind to a pocket created by the Y220C mutation in the TP53 tumor suppressor gene. This binding restores the wild-type conformation and function of the p53 protein, leading to the reactivation of the p53 signaling pathway. This restored function induces the expression of downstream target genes, such as p21 and MDM2, which in turn inhibits cell cycle progression and tumor growth.
Troubleshooting Guides
Issue: High Incidence of Gastrointestinal Side Effects (Nausea, Vomiting) in a Pre-clinical or Clinical Cohort.
-
Root Cause Analysis: The oral administration of this compound, particularly in a fasted state, can lead to local gastrointestinal irritation.
-
Solution:
-
Administer with Food: Ensure that subjects or patients are administered this compound with a meal containing at least 100 calories and 3 grams of fat.
-
Consistent Dosing Schedule: Maintain a consistent dosing schedule relative to meals to ensure reproducible pharmacokinetic and tolerability profiles.
-
Symptomatic Management: For persistent symptoms, consider standard antiemetic therapies as clinically indicated.
-
Issue: Variability in Pharmacokinetic Data Across a Study Population.
-
Root Cause Analysis: Variability in food intake prior to dosing can significantly impact the absorption and exposure of this compound. The pH-dependent solubility of this compound may also contribute to this variability.
-
Solution:
-
Standardized Meal Plan: Implement a standardized meal plan for all participants in pharmacokinetic studies. The PYNNACLE trial protocol specifies a high-fat meal administered 30 minutes prior to dosing for food-effect studies.
-
Detailed Food Logs: If a standardized meal is not feasible, require detailed food logs from participants to correlate with pharmacokinetic data.
-
Fasted vs. Fed Comparison: Conduct a formal food-effect study with a crossover design to quantify the impact of food on this compound's pharmacokinetics in your specific study population.
-
Data Presentation
Table 1: Effect of Food on this compound Pharmacokinetics in Patients with Solid Tumors (2000 mg QD)
| Parameter | With Food (Geometric Mean) | Without Food (Geometric Mean) | Geometric Mean Ratio (Fed/Fasted) |
| Day 1 AUC0–24 | Higher | Lower | 1.20 |
| Day 1 Cmax | Higher | Lower | 1.20 |
| Steady State AUC0–24 | Higher | Lower | 1.42 |
| Steady State Cmax | Higher | Lower | 1.40 |
Table 2: Incidence of Gastrointestinal Treatment-Related Adverse Events (TRAEs) with this compound (2000 mg QD)
| Adverse Event | With Food | Without Food |
| Nausea | Reduced | Higher |
| Vomiting | Reduced | Higher |
| Diarrhea | Reduced | Higher |
Experimental Protocols
Protocol: Food-Effect Pharmacokinetic Study
-
Study Design: This should be a two-period, two-sequence crossover study.
-
Subject Population: Healthy volunteers or patients with TP53 Y220C-mutated solid tumors.
-
Treatment Periods:
-
Period 1 (Fasted): Subjects will fast overnight for at least 10 hours before receiving a single oral dose of this compound. Food is withheld for at least 4 hours post-dose.
-
Period 2 (Fed): Following an overnight fast of at least 10 hours, subjects will consume a standardized high-fat breakfast (e.g., approximately 800-1000 calories, with 50% of total caloric content from fat) 30 minutes before receiving a single oral dose of this compound.
-
-
Washout Period: A sufficient washout period (e.g., 7-14 days) should be implemented between the two treatment periods.
-
Pharmacokinetic Sampling: Serial blood samples should be collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the plasma concentrations of this compound.
-
Data Analysis: Pharmacokinetic parameters including AUC0-t, AUC0-inf, Cmax, and Tmax will be calculated using non-compartmental analysis. The geometric mean ratios and 90% confidence intervals for these parameters will be determined to assess the effect of food.
Visualizations
References
- 1. pynnaclestudy.com [pynnaclestudy.com]
- 2. PMV Pharmaceuticals Announces Updated this compound Monotherapy Interim Data From Ongoing PYNNACLE Phase 2 Trial Across Multiple Solid Tumors With a TP53 Y220C Mutation | PMV Pharmaceuticals, Inc. [ir.pmvpharma.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
Validation & Comparative
A Comparative Analysis of Rezatapopt and Other p53 Reactivator Compounds
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that can no longer effectively control cell growth and division. The reactivation of these mutant p53 proteins represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of Rezatapopt (PC14586), a first-in-class, selective p53 reactivator, and other notable p53 reactivating compounds, with a focus on their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action: A Tale of Specificity and Broad Activity
p53 reactivator compounds can be broadly categorized based on their mechanism of action and specificity for different TP53 mutations.
This compound (PC14586): Precision Targeting of the Y220C Mutation
This compound is a small molecule designed to specifically target the p53 protein carrying the Y220C mutation.[1][2] This mutation creates a unique, druggable pocket on the surface of the p53 protein.[1][3] this compound binds to this pocket with high affinity, stabilizing the protein in its correct, wild-type conformation.[4] This restoration of the native structure allows the p53 protein to regain its tumor suppressor functions, including the ability to bind to DNA and activate downstream target genes that regulate cell cycle arrest and apoptosis.
Other p53 Reactivator Compounds: Broader Strokes
In contrast to the high specificity of this compound, other p53 reactivators often exhibit a broader spectrum of activity against various p53 mutations or function through different mechanisms.
-
APR-246 (eprenetapopt) and PRIMA-1: These compounds are pro-drugs that are converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies cysteine residues in the p53 core domain, leading to the refolding of mutant p53 into a wild-type conformation. APR-246 has also been shown to induce oxidative stress by depleting glutathione and inhibiting thioredoxin reductase, contributing to its anti-cancer activity.
-
CP-31398: This styrylquinazoline compound was one of the first small molecules reported to restore the wild-type conformation and DNA binding activity of mutant p53. It has been shown to induce apoptosis and cell cycle arrest in cancer cells with both mutant and wild-type p53.
-
MIRA-1: This maleimide-derived molecule can reactivate the DNA binding and transcriptional transactivation functions of mutant p53. It has been shown to induce mutant p53-dependent apoptosis in tumor cells.
-
COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to restore the structure and function of mutant p53 proteins. It also appears to have a p53-independent mechanism of action by inhibiting the PI3K/AKT/mTOR signaling pathway.
Preclinical Performance: A Quantitative Comparison
Direct head-to-head comparative studies of these compounds under identical experimental conditions are limited. The following tables summarize available quantitative data from various preclinical studies. It is crucial to consider that differences in cell lines, assay conditions, and methodologies can influence the results, making direct comparisons challenging.
Table 1: In Vitro Efficacy of p53 Reactivator Compounds
| Compound | Target Mutation | Cell Line | Assay Type | IC50 / EC50 / Kd | Reference |
| This compound (PC14586) | Y220C | NUGC-3 (gastric) | MTT Assay | 504 nM | |
| Y220C | Various Y220C mutant cell lines | MTT Assay | < 1 µM | ||
| Y220C | p53 Y220C protein | Surface Plasmon Resonance | Kd = 2.5 nM | ||
| APR-246 (eprenetapopt) | Missense mutations | KYSE410, KYSE960 (esophageal) | MTT Assay | ~10-14 µM | |
| Mutant p53 | HN31 (HNSCC) | Clonogenic Survival | IC50 = 2.43 µM | ||
| R273H | CRL-5908 (NSCLC) | SRB Assay | IC50 = 16.3 µM (normoxia), 9.5 µM (hypoxia) | ||
| CP-31398 | Mutant and Wild-Type | Various glioma cell lines | Cell Death Assay | EC50 = 10-36 µM | |
| MIRA-1 | Mutant p53 | - | Apoptosis Assay | IC50 = 10 µM | |
| COTI-2 | Mutant p53 | TNBC cell lines | MTT Assay | Lower IC50 in mutant vs WT p53 cells | |
| Mutant p53 | HNSCC cell lines | Clonogenic Survival | - |
Table 2: In Vivo Antitumor Activity of p53 Reactivator Compounds
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound (PC14586) | NUGC-3 (Y220C) xenograft | 100 mg/kg, oral, daily | 80% tumor regression | |
| APR-246 (eprenetapopt) | SCLC xenografts | i.v. injection | Significant antitumor effects | |
| CP-31398 | UVB-induced skin carcinogenesis in mice | - | Blocked carcinogenesis | |
| Rhabdomyosarcoma xenografts | - | Decreased tumor growth | ||
| MIRA-3 (analog of MIRA-1) | Human tumor xenografts in SCID mice | - | Antitumor activity | |
| COTI-2 | HT-29 (colorectal) xenograft | 10 mg/kg | Significant tumor growth inhibition |
Clinical Development Status
The clinical development of these compounds varies significantly, with some advancing to later-stage trials while others remain in early phases or have been discontinued.
-
This compound (PC14586): Currently in a Phase 2 pivotal trial (PYNNACLE study, NCT04585750) for patients with advanced solid tumors harboring the TP53 Y220C mutation. Interim results have shown promising efficacy with an overall response rate (ORR) of 33% across various tumor types and 43% in ovarian cancer.
-
APR-246 (eprenetapopt): Has been investigated in multiple clinical trials, including for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) in combination with azacitidine. While it has shown clinical activity, it has also faced setbacks in some trials.
-
CP-31398: Preclinical development has been extensive, but it has not progressed to late-stage clinical trials.
-
MIRA-1: Primarily in the preclinical stage of development.
-
COTI-2: Has undergone Phase 1 clinical trials for recurrent gynecologic cancers and head and neck squamous cell carcinoma (HNSCC).
Experimental Protocols: A General Overview
Detailed experimental protocols are often specific to the published study. However, a general workflow for evaluating p53 reactivator compounds typically involves the following key experiments:
1. Cell Viability Assays (e.g., MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells with the target TP53 mutation in 96-well plates.
-
Treat cells with a range of concentrations of the p53 reactivator compound for a specified period (e.g., 72 hours).
-
Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Surface Plasmon Resonance (SPR):
-
Principle: A label-free technique to measure the binding affinity and kinetics between a ligand (e.g., p53 protein) immobilized on a sensor chip and an analyte (e.g., the reactivator compound) in solution.
-
Protocol Outline:
-
Immobilize recombinant p53 protein (wild-type or mutant) onto an SPR sensor chip.
-
Flow different concentrations of the reactivator compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Analyze the binding and dissociation curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
3. Xenograft Mouse Models:
-
Principle: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Protocol Outline:
-
Implant human cancer cells with the target TP53 mutation subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer the p53 reactivator compound (e.g., orally or via injection) at various doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The field of p53 reactivation is rapidly evolving, with several promising compounds in development. This compound stands out due to its high specificity for the TP53 Y220C mutation, which may translate to a more favorable therapeutic window and reduced off-target effects. In contrast, other compounds like APR-246, CP-31398, MIRA-1, and COTI-2 exhibit broader activity against various p53 mutants or employ multiple mechanisms of action. While direct comparative data is still emerging, the distinct profiles of these compounds suggest that a personalized medicine approach, where the choice of p53 reactivator is guided by the specific TP53 mutation of a patient's tumor, will be crucial for maximizing therapeutic benefit. Further clinical investigation is needed to fully elucidate the potential of these innovative cancer therapies.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel concepts in TP53-mutated MDS: from p53 reactivators to immune-based therapies | VJHemOnc [vjhemonc.com]
- 4. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rezatapopt and APR-246 for the Treatment of TP53 Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation due to mutations in the TP53 gene is a hallmark of over half of all human cancers. The restoration of wild-type p53 function in cancer cells harboring TP53 mutations is a highly sought-after therapeutic strategy. This guide provides a comparative analysis of two leading clinical-stage p53 reactivating agents: rezatapopt (formerly PC14586) and APR-246 (eprenetapopt).
This compound is a first-in-class small molecule designed to selectively bind to and stabilize the p53-Y220C mutant protein, restoring its tumor-suppressive transcriptional activity[1]. In contrast, APR-246 is a small molecule pro-drug that is converted to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in the core domain of various p53 mutants, leading to their refolding and reactivation. APR-246 also exhibits p53-independent effects by inducing oxidative stress[2][3][4].
This guide will delve into the preclinical and clinical efficacy of both compounds, their mechanisms of action, and the experimental protocols utilized in key studies.
Mechanism of Action
This compound and APR-246 employ distinct strategies to reactivate mutant p53.
This compound specifically targets the Y220C mutation, which creates a unique binding pocket on the p53 protein. By fitting into this pocket, this compound stabilizes the protein's structure, enabling it to regain its wild-type conformation and function[1].
APR-246 , on the other hand, has a broader mechanism. Its active form, MQ, is a Michael acceptor that covalently binds to cysteine residues within the core domain of a range of p53 mutants. This binding helps to refold the mutant protein to a more wild-type-like conformation, thereby restoring its DNA-binding and transcriptional activities. Additionally, MQ can induce cancer cell death through p53-independent mechanisms by increasing reactive oxygen species (ROS) and inhibiting the antioxidant enzyme thioredoxin reductase.
References
- 1. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 2. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 3. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rezatapopt's On-Target Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the on-target efficacy of a novel therapeutic is paramount. This guide provides a comprehensive comparison of Rezatapopt's performance in cancer cells harboring the specific TP53 Y220C mutation versus those with a complete knockout of the p53 protein, thereby demonstrating the drug's selective mechanism of action.
This compound (PC14586) is a first-in-class small molecule designed to specifically reactivate the tumor suppressor function of the p53 protein when it is inactivated by the Y220C mutation.[1][2][3] This mutation creates a druggable surface pocket on the p53 protein, which this compound binds to, stabilizing the protein in its wild-type conformation and restoring its ability to regulate the transcription of target genes involved in cell cycle arrest and apoptosis.[4][5] To validate that this compound's therapeutic effects are a direct result of its action on the p53 Y220C mutant protein, and not due to off-target effects, its activity has been rigorously tested in p53 knockout (KO) cells. This guide summarizes the key experimental data and protocols from these validation studies.
Quantitative Comparison of Cellular Proliferation
The on-target effect of this compound is clearly demonstrated by its differential impact on the proliferation of cancer cells with the TP53 Y220C mutation compared to those lacking the p53 protein entirely. The half-maximal inhibitory concentration (IC50) for cell viability was determined using a 5-day MTT assay.
| Cell Line | p53 Status | This compound (PC14586) IC50 (µM) | Reference |
| NUGC-3 | TP53 Y220C | 0.59 | |
| T3M-4 | TP53 Y220C | 0.37 | |
| NUGC-3 KO | p53 Knockout | > 10 | |
| SJSA-1 | Wild-Type p53 | > 10 |
Restoration of p53 Transcriptional Activity
A key function of wild-type p53 is to act as a transcription factor, upregulating genes that control cell cycle progression and apoptosis. Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of two key p53 target genes, CDKN1A (p21) and MDM2, following treatment with this compound.
| Cell Line | p53 Status | Treatment | CDKN1A (p21) mRNA Fold Induction | MDM2 mRNA Fold Induction | Reference |
| NUGC-3 | TP53 Y220C | This compound (5 µM, 5h) | ~15-fold | ~10-fold | |
| NUGC-3 KO | p53 Knockout | This compound (5 µM, 5h) | No significant change | No significant change |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach used to validate this compound's on-target effects, the following diagrams are provided.
Caption: Mechanism of this compound action on p53 Y220C.
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the IC50 of this compound.
-
Cell Seeding: Seed cells (e.g., NUGC-3, NUGC-3 KO) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This protocol outlines the steps for measuring changes in gene expression following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 5 µM) or vehicle control for 5 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for CDKN1A (p21), MDM2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is determined by comparing the this compound-treated samples to the vehicle-treated controls.
Alternatives to this compound for p53 Y220C
While this compound is a leading clinical-stage compound specifically designed for the p53 Y220C mutation, other therapeutic strategies targeting mutant p53 are under investigation. These include:
-
APR-246 (eprenetapopt): A small molecule that modifies cysteine residues in mutant p53, leading to its refolding and reactivation. However, its efficacy may be mutation-specific and it has shown limited activity against the Y220C mutant in some contexts.
-
COTI-2: A third-generation thiosemicarbazone that is thought to reactivate mutant p53 through zinc chelation.
-
Natural Compounds: Preclinical studies have explored the potential of compounds like Withaferin A (from Ashwagandha) and curcumin to stabilize the p53 Y220C mutant.
It is important to note that this compound is currently the most advanced therapeutic specifically targeting the p53 Y220C mutation in clinical trials.
Conclusion
The experimental data robustly demonstrates that this compound's anti-cancer effects are on-target and dependent on the presence of the p53 Y220C mutant protein. The stark contrast in activity between cells harboring the Y220C mutation and those with a p53 knockout validates its specific mechanism of action. This targeted approach holds significant promise for patients with tumors carrying this specific genetic alteration.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel concepts in TP53-mutated MDS: from p53 reactivators to immune-based therapies | VJHemOnc [vjhemonc.com]
comparative analysis of Rezatapopt and early-generation p53 reactivators
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over 50% of tumors and often leading to a loss of p53's protective functions.[3][4] This has made the restoration of mutant p53 function a highly sought-after therapeutic strategy. This guide provides a comparative analysis of Rezatapopt (PC14586), a first-in-class, mutation-specific p53 reactivator, against early-generation p53 reactivating compounds, offering a detailed look at their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
The approaches to reactivating p53 can be broadly categorized into two main strategies: direct reactivation of mutant p53 protein and stabilization of wild-type p53 by inhibiting its negative regulators. This compound and PRIMA-1 fall into the first category, while Nutlins exemplify the second.
This compound: A Precision Tool for a Specific Mutation
This compound is a small molecule designed with high specificity to target the p53 Y220C mutation.[5] This specific mutation accounts for approximately 1% of all solid tumors and creates a unique, druggable crevice on the protein's surface, which destabilizes the protein. This compound binds directly to this pocket, acting as a molecular chaperone to stabilize the p53 protein in its correct, wild-type conformation. This structural correction restores its DNA-binding ability and reactivates its tumor-suppressive transcriptional program, leading to the expression of target genes like CDKN1A (p21) and subsequent tumor cell death.
Early-Generation Reactivators: Broader Strokes
Early-generation compounds sought to address a wider range of p53 mutations or to amplify the function of existing wild-type p53.
-
PRIMA-1 and PRIMA-1Met (APR-246 or Eprenetapopt): These compounds are pro-drugs that convert to the active molecule, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of various mutant p53 proteins. This covalent modification is thought to induce a conformational change, restoring the wild-type structure and function, thereby triggering apoptosis. Unlike the highly specific this compound, PRIMA-1/APR-246 can act on multiple p53 mutants but also exerts p53-independent effects, including the induction of oxidative stress.
-
Nutlins: This class of molecules operates via a different mechanism. Instead of targeting mutant p53, Nutlins are designed to activate functional, wild-type p53. They act as inhibitors of the interaction between p53 and its primary negative regulator, MDM2. In many tumors with wild-type p53, the p53 protein is kept inactive by being constantly targeted for degradation by MDM2. By binding to MDM2 and blocking this interaction, Nutlins prevent p53 degradation, leading to its accumulation, stabilization, and activation of the p53 pathway.
Data Presentation: Performance at a Glance
The following tables summarize the key characteristics and performance data for this compound and early-generation p53 reactivators.
Table 1: Comparison of Mechanisms and Specificity
| Feature | This compound (PC14586) | PRIMA-1 / APR-246 (Eprenetapopt) | Nutlins |
| Target | Mutant p53 (Specifically Y220C) | Multiple p53 mutants | MDM2 (in cells with wild-type p53) |
| Mechanism of Action | Non-covalent binding to Y220C pocket, protein stabilization, and conformational correction. | Covalent modification of cysteine residues, leading to refolding of mutant p53. | Inhibition of p53-MDM2 interaction, preventing p53 degradation. |
| Specificity | Allele-specific for TP53 Y220C mutation. | Acts on a range of p53 mutants; also has p53-independent effects. | Specific to the p53-MDM2 interaction; requires wild-type p53 for efficacy. |
Table 2: Preclinical Efficacy Data
| Compound | Assay | Cell Line(s) | Result |
| This compound | MTT Proliferation Assay | NUGC-3 (TP53 Y220C) | IC50: 504 nM |
| DNA Binding Assay | p53 Y220C protein | SC150: 9 nM | |
| In Vivo Xenograft Model | NUGC-3 Xenograft | 71% Tumor Growth Inhibition (TGI) at 50 mg/kg | |
| PRIMA-1 | Cell Viability Assay | BT-474, T47-D (mtp53) | Dose-dependent loss of viability (0-50 µM) |
| In Vivo Xenograft Model | BT-474, T47-D Xenografts | Significant tumor growth inhibition |
Table 3: Clinical Trial Data Summary
| Compound | Trial | Patient Population | Key Efficacy Results |
| This compound | PYNNACLE Phase 2 (NCT04585750) | Advanced solid tumors with TP53 Y220C mutation | Overall Response Rate (ORR): 33% across all tumors (n=97). Ovarian Cancer Cohort: 43% ORR (n=44). Median Duration of Response (DOR): 6.2 months overall; 7.6 months in ovarian cancer. |
| APR-246 (Eprenetapopt) | Phase 1/2 (NCT00900614) | Hematologic malignancies (AML, CLL) | Showed induction of apoptosis and p53 target gene expression. Two of ten evaluable patients showed signs of tumor regression. |
| Phase 2 (NCT03072043) with Azacitidine | TP53-mutated MDS and AML | ORR: 71% Complete Remission (CR): 44% |
Table 4: Safety and Tolerability Profile
| Compound | Trial | Most Common Treatment-Related Adverse Events (TRAEs) | Discontinuation Rate due to TRAEs |
| This compound | PYNNACLE Phase 2 | Nausea, fatigue, increased blood creatinine, increased alanine aminotransferase (>15% of patients). Most were Grade 1-2. | 3.7% |
| APR-246 | Phase 1/2 | CNS adverse effects (dizziness, confusion), fatigue, nausea. Effects were generally transient and reversible. | Not specified in detail, but managed with dose reductions. |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of common protocols used to evaluate p53-reactivating compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., those with the TP53 Y220C mutation for this compound testing) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
-
2. p53 Target Gene Activation (Quantitative RT-PCR)
-
Objective: To confirm that the reactivated p53 is transcriptionally active by measuring the expression of its downstream target genes.
-
Methodology:
-
Treatment: Cells are treated with the p53 reactivator for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2).
-
Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., β-actin). A significant increase in the mRNA levels of target genes in treated cells indicates p53 reactivation.
-
3. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To directly demonstrate that the reactivated p53 protein binds to the promoter regions of its target genes.
-
Methodology:
-
Cross-linking: Cells treated with the compound are exposed to formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The chromatin fragments are incubated with an antibody specific to p53 (e.g., DO-1), which pulls down the p53 protein along with its bound DNA.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
PCR Analysis: The purified DNA is analyzed by PCR using primers that flank the known p53 response elements in the promoter regions of target genes like p21 and MDM2. An enrichment of this specific DNA in the immunoprecipitated sample confirms p53 binding.
-
Conclusion
The landscape of p53-targeted cancer therapy has evolved significantly from broad-acting agents to highly specific molecules. Early-generation reactivators like PRIMA-1/APR-246 demonstrated the feasibility of restoring function to mutant p53, showing promise in preclinical and early clinical settings, particularly in hematological malignancies. Nutlins validated a different but complementary approach of stabilizing wild-type p53, proving effective in tumors where p53 is functional but suppressed.
This compound represents the next generation of this therapeutic strategy, characterized by its precision-medicine approach. By targeting a single, structurally defined mutation (TP53 Y220C), this compound has shown remarkable specificity and potent single-agent efficacy in clinical trials for solid tumors, an area of high unmet need. Its favorable safety profile and clear biomarker-driven patient selection strategy underscore the advantages of this targeted approach. The clinical success of this compound not only provides a new therapeutic option for a specific subset of cancer patients but also validates the "undruggable" p53 as a viable target, paving the way for the development of other mutation-specific p53 reactivators.
References
Navigating Resistance: A Comparative Guide to Rezatapopt and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Rezatapopt (PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein harboring the Y220C mutation. This specific mutation accounts for approximately 1% of all solid tumors, creating a unique druggable pocket that this compound targets to restore wild-type p53 function and induce tumor cell death.[1][2] As this compound progresses through clinical trials, understanding its potential for cross-resistance with other targeted therapies is paramount for developing effective treatment strategies and managing acquired resistance.
Currently, there is a notable scarcity of publicly available experimental data directly comparing the cross-resistance profiles of this compound and other targeted therapies. This guide synthesizes the known mechanisms of action and resistance for this compound and proposes a comprehensive experimental framework to systematically investigate cross-resistance, providing a roadmap for crucial future research.
This compound's Mechanism of Action: Restoring the Guardian of the Genome
The TP53 gene, often called the "guardian of the genome," is the most frequently mutated gene in human cancers. The Y220C mutation in the p53 protein creates a surface crevice that destabilizes the protein's structure, impairing its DNA-binding ability and tumor-suppressive functions.[2] this compound is designed to fit into this mutation-induced pocket, stabilizing the p53-Y220C protein and restoring its native conformation. This reactivation of p53 leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately inhibiting tumor growth.[3][4]
Figure 1: Mechanism of Action of this compound.
Acquired Resistance to this compound
The primary mechanism of acquired resistance to this compound involves on-target secondary mutations in the TP53 gene. Clinical observations have identified several classes of these mutations in patients who developed resistance:
-
Mutations affecting the DNA binding surface: These mutations prevent the reactivated p53 from binding to the DNA of its target genes, rendering it non-functional despite stabilization by this compound.
-
Mutations within the Y220C binding pocket: These alterations can prevent this compound from effectively binding to and stabilizing the mutant p53 protein.
-
Insertions or deletions downstream of the Y220C mutation: These can lead to a non-functional p53 protein product.
Understanding these resistance mechanisms is the first step in predicting and potentially overcoming them, including investigating potential cross-resistance with other therapies.
Investigating Cross-Resistance: A Proposed Experimental Framework
Given the lack of direct comparative data, a systematic investigation into the cross-resistance between this compound and other targeted therapies is crucial. The following experimental workflow is proposed to address this knowledge gap.
References
confirming Rezatapopt's selectivity for Y220C over other p53 mutations
For Immediate Release
PRINCETON, NJ – In the landscape of precision oncology, Rezatapopt (PC14586) emerges as a promising first-in-class small molecule designed to specifically target the p53 Y220C mutation, a genetic alteration present in a subset of solid tumors. This guide provides a detailed comparison of this compound's selectivity for the p53 Y220C mutation over other p53 mutations and its mechanism of action, supported by preclinical experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of reactivating mutant p53.
Unlocking the Potential of Mutant p53 Reactivation
The TP53 gene is the most frequently mutated gene in human cancers, with the majority of these being missense mutations that lead to a loss of tumor suppressor function.[1] The Y220C mutation, specifically, creates a druggable surface pocket on the p53 protein, making it an attractive target for therapeutic intervention.[2] this compound is designed to selectively bind to this crevice, stabilizing the p53 Y220C protein in its wild-type conformation and restoring its tumor-suppressive functions.[2]
Quantitative Analysis of this compound's Selectivity
Preclinical studies have demonstrated this compound's remarkable selectivity for cancer cells harboring the p53 Y220C mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, highlighting its potency in p53 Y220C mutant cells compared to those with other p53 mutations or wild-type p53.
| Cell Line | p53 Status | Cancer Type | This compound IC50 (µM) |
| NUGC-3 | Y220C | Gastric Cancer | 0.504 |
| T3M-4 | Y220C | Pancreatic Carcinoma | Not specified |
| BxPC-3 | Y220C | Pancreatic Cancer | < 1 |
| HCC2935 | Y220C | Lung Cancer | < 1 |
| HuH-7 | Y220C | Liver Cancer | < 1 |
| MFE-296 | Y220C | Endometrial Cancer | < 1 |
| SNU-NCC-19 | Y220C | Colon Cancer | < 1 |
| SJSA-1 | Wild-Type (WT) | Osteosarcoma | > 10 |
| NUGC-3 KO | p53 Knockout | Gastric Cancer | > 10 |
| Other Hotspot Mutations | R273H, R248W, etc. | Various | Significantly higher than Y220C lines |
Data sourced from Puzio-Kuter, A.M. et al. Cancer Discovery, 2025 and other preclinical data announcements.[3][4]
The data clearly indicates that this compound is significantly more potent in cell lines with the p53 Y220C mutation, with IC50 values in the sub-micromolar to low micromolar range. In contrast, cell lines with wild-type p53 or other common p53 hotspot mutations, as well as those with p53 knocked out, are largely insensitive to this compound, demonstrating its high degree of selectivity.
Mechanism of Action: Restoring Wild-Type p53 Function
The selective action of this compound is rooted in its ability to act as a molecular chaperone for the p53 Y220C mutant protein. The following diagram illustrates the proposed signaling pathway.
Caption: this compound binds to the p53 Y220C mutant, restoring its wild-type conformation and function.
Experimental Protocols
The selectivity of this compound was primarily determined using cell viability assays. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) proliferation assay used in the preclinical studies.
MTT Cell Proliferation Assay Protocol
-
Cell Plating: Cancer cell lines with varying p53 statuses (Y220C, other hotspot mutations, wild-type, and knockout) are seeded in 96-well plates at a predetermined optimal density for each cell line and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 5 days to allow for the assessment of the compound's effect on cell proliferation.
-
MTT Addition: Following the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for assessing this compound's selectivity.
Caption: Workflow for determining this compound's selectivity across various p53 genotypes.
Conclusion
The preclinical data strongly support the high selectivity of this compound for the p53 Y220C mutation. By specifically targeting this mutant protein, this compound restores wild-type p53 function, leading to potent anti-proliferative effects in cancer cells harboring this specific genetic alteration. These findings underscore the potential of this compound as a targeted therapy for patients with p53 Y220C-mutated cancers, a population with currently limited therapeutic options. Ongoing clinical trials, such as the PYNNACLE study, will further elucidate the clinical efficacy and safety of this promising new agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | PYNNACLE clinical study [pynnaclestudy.com]
- 3. PMV Pharmaceuticals publishes preclinical data on first-in-class p53 Y220C reactivator | BioWorld [bioworld.com]
- 4. This compound (PC14586): A First-in-Class Small Molecule p53 Y220C Mutant Protein Stabilizer in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Rezatapopt's Immunomodulatory Impact on the Tumor Microenvironment: A Comparative Analysis
A deep dive into the preclinical and clinical evidence revealing Rezatapopt's potential to remodel the tumor microenvironment and foster anti-tumor immunity, with a comparative look at other p53-targeting agents.
This compound (PC14586), a first-in-class, orally available small molecule, is designed to selectively reactivate the mutant p53 protein resulting from the TP53 Y220C mutation.[1][2] This specific mutation, present in approximately 1% of all solid tumors, destabilizes the p53 protein, abrogating its critical tumor suppressor functions.[3] this compound binds to a unique crevice created by the Y220C mutation, restoring the protein's wild-type conformation and reactivating its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Beyond its direct anti-tumor effects, emerging evidence highlights this compound's significant impact on the tumor microenvironment (TME), suggesting a dual mechanism of action that could enhance anti-tumor immunity. This guide provides a comparative analysis of this compound's effects on the TME, supported by experimental data and protocols.
Mechanism of Action: Restoring p53 Function
The TP53 gene is the most frequently mutated gene in human cancers, with the Y220C mutation being a notable hotspot. This mutation leads to a conformational change in the p53 protein, rendering it inactive. This compound's mechanism involves the refolding of this mutant p53 protein, thereby reinstating its ability to bind to DNA and regulate the transcription of target genes. This reactivation of p53's tumor suppressor functions is central to its therapeutic effect.
References
Safety Operating Guide
Navigating the Safe Disposal of Rezatapopt: A Procedural Guide
For researchers and scientists engaged in the pioneering work of drug development, the proper handling and disposal of investigational compounds like Rezatapopt are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in available safety data and best laboratory practices.
Disclaimer: This document provides guidance based on publicly available information. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in your possession and adhere to all local, state, and federal disposal regulations.
Core Safety and Handling Profile
This compound, also known as PC14586, is an orally active small molecule designed to reactivate the p53 Y220C mutant protein, restoring its tumor suppressor functions.[1][2] While a Material Safety Data Sheet (MSDS) from one supplier indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution.[3] The product is intended for research use only and should be handled by trained personnel.[3]
| Parameter | Information | Source |
| Product Name | This compound (PC14586) | [1] |
| Intended Use | For research use only, not for human or veterinary use. | |
| Hazard Classification | Not a hazardous substance or mixture. | |
| Primary Route of Exposure | Inhalation, Skin contact, Eye contact, Ingestion. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should be approached systematically to minimize risk and ensure compliance.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling this compound for disposal, ensure you are wearing appropriate PPE.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical. Do not mix this compound waste with general laboratory trash.
-
Solid Waste:
-
Collect any unused or expired pure this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "this compound Solid Waste" and include the chemical formula (C28H31F4N5O2) and any other institutional requirements.
-
-
Liquid Waste:
-
Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a dedicated liquid hazardous waste container.
-
Label the container as "this compound Liquid Waste in [Solvent Name]" (e.g., "this compound Liquid Waste in DMSO").
-
Ensure the container is properly sealed to prevent evaporation and spills.
-
Step 3: Decontamination of Work Surfaces
After collecting and securing all this compound waste, thoroughly decontaminate the work area.
-
Wipe down the balance, fume hood, and any other surfaces that may have come into contact with the compound.
-
Use a suitable cleaning agent (e.g., 70% ethanol), followed by water.
-
Dispose of the cleaning materials (e.g., paper towels) as solid chemical waste.
Step 4: Temporary Storage
Store the labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
Step 5: Final Disposal
Arrange for the collection and final disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office. EHS professionals are trained to manage and dispose of chemical waste in accordance with all applicable regulations.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Rezatapopt
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
